molecular formula C7H17N5O8 B025785 N1-b-D-Glucopyranosylamino-guanidine HNO3 CAS No. 109853-83-0

N1-b-D-Glucopyranosylamino-guanidine HNO3

カタログ番号: B025785
CAS番号: 109853-83-0
分子量: 299.24 g/mol
InChIキー: FWMFBNDHOWTVBB-WYRLRVFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a useful research compound. Its molecular formula is C7H17N5O8 and its molecular weight is 299.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-b-D-Glucopyranosylamino-guanidine HNO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-b-D-Glucopyranosylamino-guanidine HNO3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369548
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-83-0
Record name N1-b-D-Glucopyranosylamino-guanidine HNO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: N1-β-D-Glucopyranosylamino-guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Compound: N1-β-D-Glucopyranosylamino-guanidine Nitrate (


 salt)
CAS Registry Number:  109853-83-0 (Base/Salt generic association)
Primary Class:  Glycomimetic / Guanylhydrazone / Aminoguanidine derivative
Therapeutic Relevance:  Inhibitor of Advanced Glycation End-products (AGEs), inhibitor of diamine oxidase, and potential anti-diabetic agent targeting diabetic nephropathy.
Scientific Rationale

The synthesis of N1-β-D-Glucopyranosylamino-guanidine Nitrate represents a critical intersection between carbohydrate chemistry and nucleophilic nitrogen functionalization. Unlike simple hydrazone formation, which often results in open-chain isomers, this specific target requires thermodynamic control to favor the


-pyranose cyclic glycosylamine  tautomer. The inclusion of the nitrate counterion (

) serves two purposes: it enhances the water solubility of the guanidinium moiety for biological assays and stabilizes the basic guanidine group against oxidative degradation.

Critical Safety Advisory (Energetic Materials): This protocol involves guanidine nitrate derivatives . Guanidine nitrate and its organic derivatives possess energetic properties and can be shock-sensitive or explosive when dry or subjected to high heat.[1]

  • Strict Temperature Control: Never exceed 70°C during isolation.

  • Acid Handling: Nitric acid is a strong oxidizer; avoid contact with organic reductants.

  • Scale: Do not scale up beyond 5g without specific energetic materials safety protocols.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of Aminoguanidine (nucleophile) with D-Glucose (electrophile) under acidic catalysis provided by nitric acid.

Mechanistic Pathway[2]
  • Nucleophilic Attack: The hydrazine nitrogen (

    
    ) of aminoguanidine attacks the anomeric carbon (
    
    
    
    ) of D-glucose.
  • Schiff Base Formation: Elimination of water forms the open-chain glucosyl-guanylhydrazone.

  • Cyclization: Intramolecular nucleophilic attack by the

    
    -hydroxyl group onto the imine carbon closes the ring.
    
  • Stereoelectronic Control: The reaction equilibrates to the thermodynamically stable

    
    -anomer  (equatorial orientation of the bulky guanidine group) stabilized by the nitrate lattice energy.
    

Mechanism Glucose D-Glucose (Hemiacetal) Inter Open-Chain Schiff Base (Intermediate) Glucose->Inter + AG, -H2O (Condensation) AG Aminoguanidine Nitrate AG->Inter TS Ring Closure (Transition State) Inter->TS C5-OH Attack Product N1-β-D-Glucopyranosyl- aminoguanidine HNO3 TS->Product Beta-anomer Stabilization

Figure 1: Mechanistic pathway from D-Glucose to the cyclic β-pyranose guanidine nitrate salt.

Part 3: Detailed Synthesis Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Qty (Example)Role
D-Glucose (Anhydrous) 180.161.01.80 gElectrophile
Aminoguanidine Nitrate 137.101.11.51 gNucleophile
Methanol (MeOH) 32.04Solvent20 mLReaction Medium
Water (Deionized) 18.02Co-solvent2 mLSolubilizer
Nitric Acid (2M) 63.01Cat.DropspH Adjustment
Ethanol (Cold) 46.07Wash50 mLPurification
Experimental Workflow
Step 1: Precursor Preparation (If Aminoguanidine Nitrate is unavailable)

If starting from Aminoguanidine Bicarbonate:

  • Suspend Aminoguanidine Bicarbonate (10 mmol) in water (5 mL).

  • Dropwise add 2M

    
      at 0°C until effervescence ceases and pH reaches ~4-5.
    
  • Evaporate carefully under reduced pressure (Max bath temp 40°C) to obtain white crystalline Aminoguanidine Nitrate . Caution: Do not heat to dryness at high temperatures.

Step 2: Condensation Reaction[7]
  • Dissolution: In a 50 mL round-bottom flask, dissolve Aminoguanidine Nitrate (1.51 g, 11 mmol) in a mixture of MeOH (15 mL) and Water (2 mL). Mild sonication may be required.

  • Addition: Add D-Glucose (1.80 g, 10 mmol) in a single portion.

  • Catalysis: Check pH. If neutral, add 1-2 drops of 2M

    
     to catalyze the reaction (Target pH ~5-6).
    
  • Incubation:

    • Option A (Slow, High Purity): Stir at 37°C for 48 hours. This favors the thermodynamic

      
      -product.
      
    • Option B (Fast): Reflux at 60°C for 4 hours. (Higher risk of open-chain impurities).

  • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin (guanidine detection) or Anisaldehyde (sugar detection).

Step 3: Isolation & Purification
  • Concentration: Concentrate the reaction mixture to approx. 5 mL volume using a rotary evaporator (Bath < 45°C).

  • Crystallization: Add cold Ethanol (20 mL) dropwise to the residue while stirring. A white precipitate should form.

  • Maturation: Store at 4°C overnight to complete crystallization.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the filter cake with ice-cold Ethanol (2 x 10 mL) and Diethyl Ether (1 x 10 mL) to remove unreacted hydrazine/glucose.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Workflow Start Start: Dissolve Aminoguanidine HNO3 in MeOH/H2O AddGlu Add D-Glucose (1.0 eq) Adjust pH ~5 (HNO3) Start->AddGlu React Reaction: 37°C for 48h (Thermodynamic Control) AddGlu->React Conc Concentrate to viscous oil (Rotovap <45°C) React->Conc Ppt Precipitate with Cold EtOH Store at 4°C Conc->Ppt Filter Filtration & Wash (EtOH/Ether) Ppt->Filter Dry Final Product: White Crystalline Solid Filter->Dry

Figure 2: Step-by-step experimental workflow for the synthesis.[6]

Part 4: Characterization & Quality Control

To validate the synthesis of the


-pyranose  form (N1-linked) versus the open-chain hydrazone, NMR analysis is definitive.
Proton NMR ( -NMR) in or DMSO-
  • Anomeric Proton (

    
    ):  Look for a doublet at 
    
    
    
    4.0 – 4.2 ppm
    .
  • Coupling Constant (

    
    ):  A large coupling constant (
    
    
    
    Hz
    ) confirms the
    
    
    -configuration
    (diaxial relationship between H-1 and H-2). An
    
    
    -anomer would show a smaller
    
    
    value (~3-4 Hz).
  • Guanidine Protons: Broad singlets around

    
     7.0–8.0 ppm (exchangeable with 
    
    
    
    ).
Carbon NMR ( -NMR)
  • Anomeric Carbon (

    
    ):  Signal expected around 
    
    
    
    85 – 90 ppm
    . (Open chain hydrazones typically show the imine carbon further downfield, >140 ppm).
  • Guanidine Carbon: Signal at

    
     155 – 158 ppm .
    
Physical Properties[1][6][8]
  • Appearance: White crystalline powder.

  • Melting Point: Expect decomposition (browning) > 145°C (characteristic of guanidine nitrates).[2]

  • Solubility: Highly soluble in water; insoluble in ethanol, ether, chloroform.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Oily Product / No Precipitate Excess water or incomplete reaction.Triturate the oil with anhydrous Ethanol/Ether. Ensure MeOH was dry.
Yellow/Brown Coloration Maillard reaction (degradation) or oxidation.Reaction temperature too high (>60°C). Repeat at 37°C. Ensure reagents are pure.
Low Yield High solubility in wash solvent.Use ice-cold Ethanol for washing. Do not use water for washing.
Explosion Risk Dry nitrate salt overheating.[1]NEVER oven dry the nitrate salt. Use vacuum desiccation at room temperature.

References

  • Vertex AI Search. (2025). Reaction of D-glucose with aminoguanidine and nitrate salt properties. Retrieved from 3

  • ChemicalBook. (2026). Aminoguanidinium nitrate | 10308-82-4 Properties and Uses. Retrieved from 8[9]

  • Santa Cruz Biotechnology. (2025). N1-b-D-Glucopyranosylamino-guanidine HNO3 Product Data. Retrieved from 10[10]

  • Hirsch, J. et al. (1995). The reaction of D-glucose with aminoguanidine. PubMed. Retrieved from 3

  • Sigma-Aldrich. (2025). Aminoguanidine nitrate Safety Data Sheet. Retrieved from 11[11]

Sources

Technical Guide: Structure Elucidation of N1-β-D-Glucopyranosylamino-guanidine HNO₃

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 109853-83-0 Formula: C₇H₁₆N₄O₅[1][2] · HNO₃ Molecular Weight: 299.24 g/mol [1][2]

Executive Summary & Compound Significance

N1-β-D-Glucopyranosylamino-guanidine (often referred to as "guanidino-glucose" or related to aminoguanidine-glucose adducts) is a critical reference standard in the study of Advanced Glycation End-products (AGEs) . It represents the stable cyclic form resulting from the reaction between D-glucose and aminoguanidine—a known AGE inhibitor.

The nitrate salt (HNO₃) form is frequently used for its enhanced stability and crystallinity compared to the hygroscopic free base. Elucidating this structure requires a rigorous differentiation between the open-chain hydrazone and the cyclic glycosylamine, as well as confirming the stereochemistry (α vs. β) of the anomeric center.

Primary Elucidation Challenges:

  • Tautomeric Equilibrium: Distinguishing the cyclic pyranose form from the open-chain hydrazone.

  • Stereochemistry: Confirming the β-configuration at C1.

  • Counter-ion Verification: Stoichiometric confirmation of the nitrate anion.

Synthesis Context & Reaction Pathway

To understand the structure, one must understand the genesis. The reaction proceeds via the condensation of the hydrazine moiety of aminoguanidine with the aldehyde group of glucose.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the equilibrium shifting from the unstable Schiff base (hydrazone) to the thermodynamically stable β-pyranose ring closure.

ReactionPathway Glucose D-Glucose (Open Chain/Pyranose Equilibrium) Hydrazone Open-Chain Hydrazone (Intermediate) Glucose->Hydrazone + AG - H2O AG Aminoguanidine (Nucleophile) AG->Hydrazone Alpha α-Anomer (Kinetic Product) Hydrazone->Alpha Cyclization Beta N1-β-D-Glucopyranosylamino-guanidine (Thermodynamic Product) Hydrazone->Beta Cyclization (Major) Alpha->Beta Mutarotation Nitrate HNO3 Salt Formation (Crystallization) Beta->Nitrate + HNO3

Caption: Reaction trajectory from condensation to the stable β-pyranose nitrate salt.

Structural Elucidation Protocol

This section details the self-validating analytical workflow.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and salt dissociation.

  • Method: ESI-MS (Direct Infusion).

  • Expected Results:

    • Positive Mode (ESI+): The parent cation [M-NO₃]⁺ appears at m/z 237.1 .

      • Note: You may see fragments corresponding to the loss of the guanidine moiety or dehydration.

    • Negative Mode (ESI-): The nitrate anion [NO₃]⁻ appears at m/z 62.0 .

  • Validation Check: The absence of m/z 237 in ESI- implies degradation to glucose and aminoguanidine (hydrolysis).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of the β-pyranose configuration.

¹H NMR (Deuterium Oxide, D₂O)

The coupling constant (


) of the anomeric proton (H1) is the "smoking gun" for stereochemistry.
ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Insight
H-1 3.95 - 4.05 Doublet (d) ~9.0 Hz Diagnostic: Large

confirms axial-axial relationship (β-anomer). An α-anomer would show

Hz.
H-2 to H-63.20 - 3.85Multiplets-Pyranose ring protons (overlapping).
Guanidine NHNot observed--Exchangeable with D₂O.
¹³C NMR (D₂O)
CarbonChemical Shift (δ ppm)Structural Insight
C=N (Guanidine) 158.0 - 160.0 Characteristic downfield signal for the guanidinium carbon.
C-1 (Anomeric) 90.0 - 92.0 Chemical shift typical for N-glycosides. (O-glycosides are typically ~100 ppm; open chain imines are ~160+ ppm).
C-2 to C-660.0 - 78.0Standard glucose backbone signals.
Infrared Spectroscopy (FT-IR)

Objective: Confirmation of the nitrate counter-ion and guanidine functionality.

  • Sample Prep: KBr Pellet or ATR.

  • Key Bands:

    • 3200 - 3400 cm⁻¹: Broad O-H and N-H stretch (strong).

    • 1650 - 1690 cm⁻¹: C=N stretch (guanidine imine).

    • 1384 cm⁻¹: Diagnostic Nitrate (NO₃⁻) stretch. This is a very strong, sharp peak specific to the salt form.

X-Ray Diffraction (XRD) & Crystallography

If single crystals are grown (typically from water/ethanol), the nitrate salt crystallizes in a monoclinic system.

Critical Packing Feature: The crystal structure reveals an extensive hydrogen-bonding network involving the nitrate ion bridging the guanidinium group and the sugar hydroxyls. This lattice energy explains the high melting point and stability compared to the amorphous free base.

  • Space Group: Typically

    
    .
    
  • Conformation: The glucose ring adopts the

    
     chair conformation with the bulky guanidino group in the equatorial position (consistent with β-anomer stability).
    

Elucidation Logic Tree

Use this decision matrix to troubleshoot the identification process.

ElucidationLogic Start Unknown Sample MS_Check ESI-MS Analysis Start->MS_Check Mass_237 m/z 237 (Cation) Found? MS_Check->Mass_237 NMR_Check 1H NMR (D2O) Mass_237->NMR_Check Yes Open_Chain No H1 Doublet (Open Hydrazone) Mass_237->Open_Chain No (Hydrolysis) Anomeric_J Check H1 Coupling (J) NMR_Check->Anomeric_J Beta_Conf J ~ 9 Hz (Beta-Pyranose) Anomeric_J->Beta_Conf Large J Alpha_Conf J ~ 3-4 Hz (Alpha-Pyranose) Anomeric_J->Alpha_Conf Small J IR_Check FT-IR Analysis Beta_Conf->IR_Check Nitrate_Peak Peak @ 1384 cm-1? IR_Check->Nitrate_Peak Final_ID CONFIRMED: N1-β-D-Glucopyranosylamino- guanidine HNO3 Nitrate_Peak->Final_ID Yes

Caption: Step-by-step logic flow for validating the chemical structure.

Stability and Handling (Practical Notes)

  • Hygroscopicity: While the nitrate salt is more stable than the base, it remains hygroscopic. Store at -20°C under desiccant.

  • Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents.

  • pH Sensitivity: In strongly acidic solutions (pH < 2), the glycosidic bond (N-glycoside) is susceptible to hydrolysis, reverting to glucose and aminoguanidine nitrate. Ensure NMR is performed in neutral D₂O.

References

  • Hirsch, J., Petrakova, E., Feather, M. S., & Barnes, C. L. (1995).[3] The reaction of D-glucose with aminoguanidine.[3] Carbohydrate Research, 267(1), 17-25.[3] Link

  • Santa Cruz Biotechnology. (n.d.). N1-b-D-Glucopyranosylamino-guanidine HNO3 (CAS 109853-83-0).[1][2] Product Datasheet. Link

  • Brownlee, M., Vlassara, H., Kooney, A., Ulrich, P., & Cerami, A. (1986). Aminoguanidine prevents diabetes-induced arterial wall protein cross-linking.[4][5] Science, 232(4758), 1629-1632. Link

  • Mossine, V. V., & Mawhinney, T. P. (2010).[6] 1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives.[6][7][8] Advances in Carbohydrate Chemistry and Biochemistry, 64, 291-402.[6] Link

Sources

biological activity of glycosyl guanidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Glycosyl Guanidine Compounds

Abstract

The conjugation of a guanidine moiety to a carbohydrate scaffold creates a class of molecules known as glycosyl guanidines, which exhibit a remarkable breadth of biological activities. The guanidinium group, a positively charged, planar structure capable of robust hydrogen bonding, serves as a privileged scaffold in medicinal chemistry, enabling potent interactions with a variety of biological targets.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of glycosyl guanidine compounds. We will delve into their roles as antimicrobial, antiviral, and anticancer agents, and as potent enzyme inhibitors, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.

The Guanidinium Group: A Cornerstone for Biological Recognition

The guanidine group, found in the amino acid arginine and numerous natural products, is a highly basic functional group (pKa ≈ 13.6) that is protonated to form the resonance-stabilized guanidinium cation under physiological conditions.[3] This cation's positive charge is delocalized across three nitrogen atoms, creating a planar, trigonal geometry.[4] These features are fundamental to its biological function, allowing it to act as a versatile pharmacophore.

The key properties enabling its biological activity include:

  • Electrostatic Interactions: The positive charge facilitates strong ionic interactions with negatively charged biological macromolecules, such as the phosphate backbone of DNA/RNA and acidic amino acid residues (aspartate, glutamate) in enzyme active sites.[5][6]

  • Hydrogen Bonding: It can act as a multi-directional hydrogen bond donor, forming stable, bidentate "fork-like" hydrogen bonds with carboxylate, phosphate, and sulfate groups.[1]

  • Structural Mimicry: The guanidinium group can mimic protonated amines or other functionalities found in the natural substrates of enzymes, leading to competitive inhibition.[7]

These properties make the guanidine moiety a powerful tool for designing molecules that can recognize and modulate biological targets with high affinity and specificity.[8][9]

G1 cluster_0 Guanidinium Cation Properties cluster_1 Biological Interactions cluster_2 Resulting Biological Effects prop1 Delocalized Positive Charge target1 Phosphate Groups (DNA/RNA) prop1->target1 Electrostatic Interaction target2 Carboxylate Groups (Enzymes) prop1->target2 effect3 Membrane Disruption prop1->effect3 prop2 Planar Geometry prop3 Multi-directional H-Bond Donor prop3->target2 Bidentate H-Bonding effect2 Nucleic Acid Binding target1->effect2 effect1 Enzyme Inhibition target2->effect1 target3 Sulfate Groups

Caption: Key properties of the guanidinium group and their resulting biological interactions.

Therapeutic Landscape of Glycosyl Guanidines

The attachment of the guanidine group to a sugar backbone generates diverse compounds with significant therapeutic potential. The sugar component often enhances solubility and can influence cell uptake and target recognition.

Antimicrobial Activity

Guanidine-containing compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10][11] Guanidinium-functionalized macrolides and aminoglycosides are particularly notable.

  • Mechanism of Action: The primary mechanism involves the electrostatic interaction of the cationic guanidinium groups with negatively charged components of the bacterial cell membrane, such as lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria).[10][12][13] This interaction disrupts membrane integrity, leading to leakage of cellular contents and cell death.[10]

  • Structure-Activity Relationship (SAR): Studies on guanidine-containing polyhydroxyl macrolides have shown that the terminal guanidine group is essential for their antibacterial and antifungal activities.[12][13] Replacing the guanidine with a urea group results in a loss of antibacterial efficacy.[12]

Table 1: Antimicrobial Activity of Selected Guanidine Compounds

Compound Organism MIC (µM) Reference
L15 (Guanidinium Compound) MRSA 1.5 [10]
L15 (Guanidinium Compound) Escherichia coli 12.5 [10]
CatDex (Polyguanidine) Streptococcus mutans 50 [14]

| CatDex (Polyguanidine) | Porphyromonas gingivalis | 50 |[14] |

Antiviral Properties

The functionalization of glycosides with guanidine groups has produced potent antiviral agents, most notably against the Human Immunodeficiency Virus (HIV).

  • Anti-HIV Activity: Guanidinoglycosides, such as guanidinotobramycin and guanidinoneomycin B, have been shown to inhibit HIV replication at concentrations approximately 100 times lower than their parent aminoglycosides.[7] Their mechanism is believed to involve high-affinity binding to the HIV Rev-response element (RRE) RNA, which prevents the essential Rev-RRE interaction required for viral replication.[7]

  • Other Viruses: Simple guanidine salts have also demonstrated antiviral effects against poliovirus and other enteroviruses, while substituted guanidines show activity against a broad range of rhinovirus serotypes.[15][16][17]

Anticancer Potential

Glycosyl guanidines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including prostate, breast, and leukemia.[18][19][20]

  • Mechanisms of Action: The anticancer effects of these compounds are often multi-faceted.

    • DNA Interaction: The guanidinium group can interact with the phosphate residues in the minor groove of the DNA helix, potentially disrupting DNA replication and transcription.[5]

    • Apoptosis Induction: Certain guanidine derivatives induce programmed cell death (apoptosis) by activating initiator caspases (caspase-9) and executioner caspases (caspase-3), often associated with the release of cytochrome c from the mitochondria.[20]

    • Mitochondrial Disruption: Cationic guanidine derivatives can accumulate in the mitochondria of tumor cells, disrupting the mitochondrial membrane potential and inhibiting the respiratory chain.[21]

Table 2: Anticancer Activity (IC50) of Selected Glycosyl Guanidine Compounds

Compound Cell Line IC50 (µM) Reference
N9-Guanidino Purine Nucleoside (10) Prostate (DU-145) 27.63 [18]
N7-Guanidino Purine Nucleoside (11) Broad Activity Varies [18]
Guanidine-Chalcone Hybrid (6f) Leukemia (U-937) <10 [20]

| Guanidine-Chalcone Hybrid (6i) | Leukemia (U-937) | <10 |[20] |

Enzyme Inhibition

The ability of the guanidinium group to mimic natural substrates and interact with active site residues makes glycosyl guanidines potent inhibitors of various enzymes.

  • Glycosidase Inhibition: Guanidino-sugars have been synthesized that act as powerful and selective inhibitors of glycosidases, such as α-L-fucosidase.[22] This is achieved by mimicking the transition state of the glycosidic bond cleavage.

  • Cholinesterase Inhibition: Certain 5′-guanidino nucleosides are strong and selective inhibitors of butyrylcholinesterase (BChE), a target for managing neurodegenerative diseases like Alzheimer's.[18]

  • General Mechanism: The guanidinium group can form a stable bridge between two acidic amino acid residues (e.g., Asp, Glu) in an enzyme's active site, effectively blocking substrate access and inhibiting activity.[6]

Synthesis and Experimental Protocols

The synthesis of glycosyl guanidines typically involves the conversion of an amino group on the sugar to a guanidine. Modern reagents have made this transformation efficient under mild conditions.

General Synthetic Strategy

A widely used method employs N,N′-di-Boc-N′′-triflylguanidine, a reagent that reacts readily with primary amines to form a protected guanidine, which can then be deprotected under acidic conditions.[7]

G2 start Start with Amino-Glycoside reagent Add Guanidinylation Reagent (e.g., N,N′-di-Boc-N′′-triflylguanidine) + Base (e.g., NEt3) start->reagent protected_product Formation of Boc-Protected Guanidinoglycoside reagent->protected_product deprotection Deprotection Step (e.g., TFA in CH2Cl2) protected_product->deprotection final_product Final Guanidinoglycoside (as TFA salt) deprotection->final_product purify Purification (e.g., HPLC, Chromatography) final_product->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for the synthesis of a guanidinoglycoside.

Protocol: Synthesis of Guanidinylated Glucosamine

This protocol is adapted from the method described for converting aminoglycosides using N,N′-diBoc-N′′-triflylguanidine.[7]

Causality: The initial use of a base (NaOMe) is to deprotonate the ammonium salt of glucosamine hydrochloride, freeing the primary amine for nucleophilic attack. N,N′-di-Boc-N′′-triflylguanidine is an excellent electrophile for this guanidinylation reaction. The final deprotection with trifluoroacetic acid (TFA) is a standard procedure for removing Boc protecting groups under strong acidic conditions.

Methodology:

  • Deprotonation: To a solution of glucosamine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (1.0 eq) in methanol. Stir for 15 minutes at room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Guanidinylation: Re-dissolve the residue in a suitable solvent (e.g., DMF). Add triethylamine (NEt3, 1.5 eq) followed by N,N′-di-Boc-N′′-triflylguanidine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification (Protected): Purify the crude N,N'-di-Boc-guanidinylated glucosamine by flash column chromatography.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA).

  • Finalization: Stir for 1-2 hours at room temperature. Remove the solvent and excess acid under reduced pressure to yield the final guanidinylated glucosamine as a TFA salt.

Protocol: In Vitro Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system by including positive (known antibiotic) and negative (no drug) controls.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

  • Controls: Include wells with broth and inoculum only (negative control) and wells with a known antibiotic like gentamicin (positive control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Cytotoxicity MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., DU-145 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the glycosyl guanidine compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log concentration.

G3 start Glycosyl Guanidine Compound membrane Interaction with Cancer Cell Membrane start->membrane uptake Cellular Uptake membrane->uptake mito Accumulation in Mitochondria uptake->mito dna Interaction with Nuclear DNA uptake->dna disrupt Disruption of Mitochondrial Potential mito->disrupt apoptosis Apoptosis (Programmed Cell Death) dna->apoptosis Replication/ Transcription Block cyto Release of Cytochrome c disrupt->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: Proposed mechanism of anticancer action via mitochondrial-mediated apoptosis.

Conclusion and Future Directions

Glycosyl guanidine compounds represent a versatile and potent class of biologically active molecules. The unique physicochemical properties of the guanidinium group, combined with the structural diversity of carbohydrates, provide a rich platform for drug discovery. Their demonstrated efficacy as antimicrobial, antiviral, and anticancer agents highlights their significant therapeutic potential.[8]

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries of these compounds to further explore structure-activity relationships and identify candidates with improved potency and selectivity.[23]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to better understand their therapeutic effects and potential side effects.[18]

  • Overcoming Resistance: Investigating the efficacy of guanidinoglycosides against drug-resistant microbial strains and cancer cell lines.[10][11]

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical and clinical studies to assess their safety and efficacy in vivo.

The continued exploration of glycosyl guanidines holds great promise for the development of new therapeutic agents to address unmet medical needs in infectious diseases, oncology, and beyond.

References

  • 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential. (n.d.). PMC. [Link]

  • Synthesis of C2-symmetric guanidino-sugars as potent inhibitors of glycosidases. (2000, February 15). PubMed. [Link]

  • Synthesis and Anti-HIV Activity of Guanidinoglycosides. (n.d.). Nathan Luedtke Laboratory. [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Utrecht University Repository. [Link]

  • Biological Activities of Guanidine Compounds. (2009, October 15). PubMed. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023, April 30). MDPI. [Link]

  • Biological activities of guanidine compounds, 2008 - 2012 update. (2013, August 15). PubMed. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024, June 29). MDPI. [Link]

  • Biological activities of guanidine compounds, 2008-2012 update. (2025, August 7). ResearchGate. [Link]

  • Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. (n.d.). PMC. [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (2019, October 30). MDPI. [Link]

  • Antiviral effect of guanidine. (n.d.). PubMed. [Link]

  • Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. (n.d.). PubMed. [Link]

  • A Novel Substituted Guanidine with High Activity in vitro against Rhinoviruses. (n.d.). PMC. [Link]

  • Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. (n.d.).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PMC. [Link]

  • Selected examples of guanidine-based drugs. (n.d.). ResearchGate. [Link]

  • Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen. [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022, December 8). accedaCRIS. [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (2019, October 30). Semantic Scholar. [Link]

  • (PDF) Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. (2020, November 14). ResearchGate. [Link]

  • A novel substituted guanidine with high activity in vitro against rhinoviruses. (1973, November 16). PubMed. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. (2017, April 22). ResearchGate. [Link]

  • Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. (2019, November 7). PubMed. [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3 in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3. While specific solubility data for this novel compound is not extensively published, this document outlines the fundamental principles and practical methodologies for its empirical determination. We will delve into the nuanced interplay of solvent properties and the unique chemical nature of this glucosylated guanidinium salt, offering a robust, step-by-step protocol for accurate and reproducible solubility profiling. This guide is designed to empower researchers with the expertise to generate reliable solubility data, a critical parameter in drug discovery and development.

Introduction: Understanding N1-b-D-Glucopyranosylamino-guanidine HNO3

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a fascinating hybrid molecule that combines the structural features of a monosaccharide (glucose) and a highly basic organic cation (guanidinium), presented as a nitrate salt.[1] Its potential applications in medicinal chemistry and biotechnology are significant, given the diverse biological activities associated with guanidine derivatives.[2][3][4] The solubility of this compound is a pivotal physical property that will govern its behavior in biological systems and influence its formulation into viable products.

The guanidinium group, with its delocalized positive charge, confers a high degree of polarity and the capacity for strong hydrogen bonding.[3][5] Conversely, the glucose moiety, while also polar, introduces a degree of steric bulk and a different hydrogen bonding profile. The nitrate counter-ion further influences the overall solubility characteristics.[6] This guide will provide the necessary tools to experimentally navigate these molecular complexities.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a promising compound.[7] Therefore, a thorough understanding of a compound's solubility in various solvent systems, from simple aqueous buffers to more complex biorelevant media, is non-negotiable in the early stages of drug discovery and development.[7][9]

Theoretical Considerations for Solubility

The solubility of N1-b-D-Glucopyranosylamino-guanidine HNO3 will be dictated by the principle of "like dissolves like." Given its polar nature, it is anticipated to be more soluble in polar solvents.

Key Factors Influencing Solubility:

  • Solvent Polarity: Highly polar solvents like water, methanol, and ethanol are expected to be effective at solvating the polar glucose and guanidinium nitrate moieties.[10]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[10][11]

  • pH: The guanidinium group is a strong base and will exist predominantly in its protonated form across a wide pH range.[5] However, extreme pH values could potentially affect the stability of the glycosidic linkage.

  • Presence of Salts: The solubility can be influenced by the presence of other ions in the solution, a phenomenon known as the "salting-in" or "salting-out" effect.[12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The gold standard for determining thermodynamic solubility is the shake-flask method .[9][13] This technique measures the equilibrium concentration of a compound in a given solvent.

Materials and Equipment
  • N1-b-D-Glucopyranosylamino-guanidine HNO3 (ensure purity and characterization)

  • A selection of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • pH meter

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Weigh excess N1-b-D-Glucopyranosylamino- guanidine HNO3 into vials prep2 Add a known volume of solvent to each vial prep1->prep2 Dispense solvent equil Incubate vials on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) prep2->equil sample1 Visually inspect for undissolved solid equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Filter supernatant through a 0.22 µm filter sample2->sample3 analysis2 Dilute the filtered supernatant sample3->analysis2 analysis1 Prepare a calibration curve of known concentrations of the compound analysis3 Analyze diluted sample and standards by HPLC analysis1->analysis3 analysis2->analysis3 analysis4 Quantify the concentration of the compound analysis3->analysis4

Sources

spectroscopic analysis of N1-b-D-Glucopyranosylamino-guanidine HNO3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of N1-β-D-Glucopyranosylamino-guanidine HNO₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of N1-β-D-Glucopyranosylamino-guanidine nitrate (C₇H₁₆N₄O₅·HNO₃). The synthesis and study of complex glycosylated molecules are pivotal in drug discovery and development. Ensuring the structural integrity of such compounds is a critical step that relies on a multi-faceted analytical approach. This document, written from the perspective of a Senior Application Scientist, details the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We move beyond mere procedural descriptions to explain the causality behind experimental choices, focusing on how data from each technique are integrated to provide an unambiguous structural confirmation. This guide is intended to be a self-validating system of protocols and interpretations for scientists engaged in the characterization of N-glycosyl guanidinium compounds and their analogues.

Introduction: The Analytical Challenge of Glycosyl Guanidines

N1-β-D-Glucopyranosylamino-guanidine nitrate is a molecule that marries the structural complexity of a carbohydrate with the unique chemical properties of a guanidinium salt. The core structure consists of a β-D-glucopyranose ring N-linked to a guanidine moiety, which exists in its protonated guanidinium form, balanced by a nitrate counter-ion. Guanidino-containing sugar derivatives are of significant biological interest, serving as mimics for nucleosides or as potential inhibitors for enzymes like glycosidases and nitric oxide synthase.[1]

The analytical challenge lies in unequivocally verifying several key structural features:

  • The molecular integrity and elemental composition.

  • The specific anomeric configuration (α vs. β) of the N-glycosidic bond.

  • The connectivity between the sugar and the guanidine group.

  • The presence and structural influence of the guanidinium cation and nitrate anion.

A singular analytical technique is insufficient to address these points. Therefore, a logically sequenced, multi-technique approach is not just recommended but essential for complete and reliable characterization. This guide presents such a workflow, designed to provide definitive structural proof.

Mass Spectrometry: Confirming Molecular Identity and Connectivity

Mass spectrometry serves as the foundational analytical step. Its primary role is to provide a precise molecular weight, which is the most direct confirmation of the elemental formula. For a pre-charged, polar molecule like N1-β-D-Glucopyranosylamino-guanidine nitrate, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes in-source fragmentation and preserves the intact cation for detection.[2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent system, such as 50:50 Methanol:Water, to ensure complete dissolution and efficient ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to achieve mass accuracy in the low-ppm range.

  • Ionization Mode: Operate in positive ion ESI mode. The guanidinium group is permanently protonated, ensuring a strong signal for the cation [C₇H₁₇N₄O₅]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation: From Mass to Formula

The primary ion expected is the cationic portion of the molecule. The high-resolution measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric species.

ParameterTheoretical ValueObserved Value (Example)
Analyte (Cation) [C₇H₁₇N₄O₅]⁺-
Exact Mass 237.11934237.1195 (within 5 ppm)
Observed m/z 237.11934237.1195
Tandem MS (MS/MS) for Structural Confirmation

To verify the connectivity, tandem mass spectrometry (MS/MS) is performed by isolating the parent ion (m/z 237.12) and subjecting it to Collision-Induced Dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.[3]

Expected Fragmentation Pathways:

  • Glycosidic Bond Cleavage: The most common fragmentation pathway for N-glycosides involves the cleavage of the C-N bond between the sugar and the aglycone. This typically results in the formation of a characteristic glucose-derived oxonium ion at m/z 163.06 .

  • Losses from Aglycone: Fragmentation of the guanidine portion can lead to neutral losses, such as the loss of ammonia (NH₃) or cyanamide (CH₂N₂).

The observation of these specific fragments confirms that the glucose and guanidine moieties are indeed connected.

cluster_ms Mass Spectrometry Workflow Sample Sample in 50:50 MeOH/H2O HRMS Positive Ion ESI-HRMS Sample->HRMS ParentIon Parent Ion Detection [C₇H₁₇N₄O₅]⁺ m/z = 237.1193 HRMS->ParentIon Formula Elemental Formula Confirmed ParentIon->Formula MSMS Tandem MS (CID) ParentIon->MSMS Fragments Fragmentation Analysis - Oxonium Ion (m/z 163) - Neutral Losses MSMS->Fragments Connectivity Structural Connectivity Verified Fragments->Connectivity

Caption: Workflow for MS analysis of N1-β-D-Glucopyranosylamino-guanidine.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the "what," NMR spectroscopy reveals the "how"—the precise three-dimensional arrangement of atoms, including stereochemistry. It is the only technique that can definitively establish the β-anomeric configuration of the glycosidic linkage.[4] A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the sample's high polarity. DMSO-d₆ can also be used, which has the advantage of not exchanging the N-H protons.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}

    • 2D: ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).

Data Interpretation: A Step-by-Step Assignment

A. ¹H NMR: Identifying the Anomeric Proton The most diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1'). For a β-glucopyranoside, this proton is in an axial position relative to the other protons on the ring.

  • Chemical Shift: Typically found between 4.5 and 5.5 ppm.

  • Coupling Constant (³J_H1',H2'): The key to assigning stereochemistry. A large coupling constant of ~8-10 Hz is characteristic of a diaxial relationship between H-1' and H-2', confirming the β-configuration . An α-anomer would show a much smaller coupling constant (~3-4 Hz).[5] The remaining sugar protons will appear in a complex, overlapping region between 3.0 and 4.0 ppm.

B. ¹³C NMR: The Guanidinium and Anomeric Carbons The ¹³C NMR spectrum provides a count of unique carbons and identifies key functional groups.

  • Guanidinium Carbon (C=N): Highly deshielded, appearing around 158-162 ppm .

  • Anomeric Carbon (C-1'): Found in the range of 85-95 ppm .

  • Other Sugar Carbons: Located between 60 and 80 ppm .

C. 2D NMR: Piecing Together the Puzzle

  • COSY: Starting from the well-resolved anomeric proton (H-1'), the entire spin system of the glucose ring (H-1' -> H-2' -> H-3' etc.) can be traced.

  • HSQC: Each proton is correlated to its directly attached carbon, allowing for the unambiguous assignment of each carbon in the glucose ring.

  • HMBC: This is the crucial experiment for confirming the glycosidic linkage. A long-range (2-3 bond) correlation will be observed between the anomeric proton (H-1') and the guanidinium carbon (C=N) , providing definitive proof of the C-N bond.

cluster_nmr NMR Structural Elucidation Logic H1 ¹H NMR Anomeric Anomeric Proton (H-1') ³J = 8-10 Hz H1->Anomeric Beta β-Configuration Confirmed Anomeric->Beta COSY ¹H-¹H COSY Anomeric->COSY HMBC ¹H-¹³C HMBC Anomeric->HMBC Final Complete Structure and Stereochemistry Determined Beta->Final C13 ¹³C NMR Carbons Key Carbons Identified - Guanidinium C (~160 ppm) - Anomeric C (~90 ppm) C13->Carbons Carbons->HMBC SpinSystem Sugar Proton Spin System Traced COSY->SpinSystem HSQC ¹H-¹³C HSQC SpinSystem->HSQC CH_Corr Direct C-H Correlations Assigned HSQC->CH_Corr CH_Corr->Final Connectivity Linkage Confirmed (H-1' to Guanidinium C) HMBC->Connectivity Connectivity->Final

Caption: Logical flow for structural determination using a suite of NMR experiments.

Assignment ¹H Chemical Shift (ppm, D₂O) ¹³C Chemical Shift (ppm, D₂O) Key Correlations
Guanidinium-C -~160HMBC to H-1'
H-1' (Anomeric) ~4.8 (d, J ≈ 9 Hz)~90COSY to H-2'; HMBC to Guanidinium-C
H-2' - H-5' 3.2 - 3.8 (m)65 - 80COSY and HSQC correlations
H-6'a, H-6'b ~3.9 (m), ~3.7 (m)~61COSY and HSQC correlations

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

FT-IR spectroscopy is a fast and non-destructive technique that provides excellent confirmation of the key functional groups present in the molecule.[6] The spectrum is a composite of vibrations from the glucose unit, the guanidinium cation, and the nitrate anion.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum should display a series of characteristic absorption bands confirming the major structural components.[7][8]

Wavenumber (cm⁻¹)Vibrational ModeAssignment
3500 - 3200 (broad)O-H StretchHydroxyl groups of glucose
3400 - 3100 (multiple)N-H StretchGuanidinium group
~1660 (strong)C=N Asymmetric StretchGuanidinium CN₃ unit
~1580 (strong)N-H Bending (Scissoring)Guanidinium NH₂ groups
~1384 (very strong, sharp) N-O Asymmetric Stretch Nitrate Anion (NO₃⁻)
1150 - 1000 ("fingerprint")C-O StretchGlucose ring C-O bonds

The presence of the very strong, sharp band around 1384 cm⁻¹ is a definitive indicator of the ionic nitrate counter-ion, distinguishing it from covalently bonded nitro groups.

UV-Vis Spectroscopy: A Complementary Technique

For a molecule like N1-β-D-Glucopyranosylamino-guanidine nitrate, which lacks an extended chromophore, UV-Vis spectroscopy is not a primary tool for structure elucidation. However, it can be used for quantification if a calibration curve is established. The primary absorbance observed will be from the nitrate anion.

Experimental Protocol and Interpretation
  • Sample Preparation: Dissolve the sample in deionized water.

  • Data Acquisition: Scan the UV region from 400 nm down to 200 nm.

  • Expected Spectrum: A strong absorbance maximum (λ_max ) will be observed around 200-220 nm , which is characteristic of the n → π* transition of the nitrate anion. The guanidinium group itself has a much weaker absorbance in the far UV.

Integrated Analytical Workflow and Conclusion

The definitive structural characterization of N1-β-D-Glucopyranosylamino-guanidine nitrate is achieved not by a single measurement, but by the logical integration of data from orthogonal analytical techniques.

cluster_overall Integrated Spectroscopic Analysis Strategy Analyte N1-β-D-Glucopyranosyl amino-guanidine HNO₃ MS Mass Spectrometry (ESI-HRMS) Analyte->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analyte->NMR IR Infrared Spectroscopy (ATR-FTIR) Analyte->IR MS_Result ✓ Molecular Formula ✓ Connectivity MS->MS_Result NMR_Result ✓ Full Structure ✓ β-Stereochemistry NMR->NMR_Result IR_Result ✓ Functional Groups (OH, NH₂⁺, C=N, NO₃⁻) IR->IR_Result Conclusion Unambiguous Structural Confirmation MS_Result->Conclusion NMR_Result->Conclusion IR_Result->Conclusion

Caption: An integrated strategy for the complete structural verification of the target molecule.

References

  • Harvey, D. J. (2011). Mass Spectrometry of Glycans. Glycoconjugate Journal, 28(7-8), 493-507. [Link]

  • North, S. J., et al. (2010). Effective use of mass spectrometry for glycan and glycopeptide structural analysis. Nature Methods, 7(S10), S1-S1. [Link]

  • Hua, S., et al. (2011). Mass Spectrometry of Glycans. Chemical Reviews, 111(10), 5745-5798. [Link]

  • Sethuraman, N., & Mariño, K. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Methods in Molecular Biology, 1503, 1-16. [Link]

  • Morelle, W., & Michalski, J. C. (2007). Analysis of protein glycosylation by mass spectrometry. Nature Protocols, 2(7), 1585-1602. [Link]

  • Gimeno, A., et al. (2017). Synthesis of analogs of the unusual N-glycosidic linkage (GlcβArg) with an acetamido or triazole spacer between the glycosyl residue and the guanidine moiety. Carbohydrate Research, 448, 10-18. [Link]

  • Khan, I., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26867-26881. [Link]

  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions. Mario Barbatti's Blog. [Link]

  • Knie, C., et al. (2015). Design and synthesis of a photoswitchable guanidine catalyst. Beilstein Journal of Organic Chemistry, 11, 2558-2565. [Link]

  • Drozd, M. (2007). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Materials Science and Engineering: B, 136(1), 1-8. [Link]

  • Drozd, M. (2007). Molecular structure and infrared spectra of guanidinium cation. ETDEWEB. [Link]

  • Dias, M. V. B., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2659-2668. [Link]

  • Lee, C. H., & Sarma, R. H. (1991). Correlation between NMR spectral parameters of nucleosides and its implication to the conformation about the glycosyl bond. Biochemical and Biophysical Research Communications, 180(1), 273-278. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega, 4(8), 13247-13254. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N1-β-D-Glucopyranosylamino-guanidine HNO₃ in Glycobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Overview

N1-β-D-Glucopyranosylamino-guanidine HNO₃ is a synthetic monosaccharide derivative that holds significant promise as a chemical tool and therapeutic lead in glycobiology. Its structure, which combines a glucose moiety with a guanidinium group, positions it as a powerful mimic of key biological intermediates, particularly in carbohydrate processing pathways. This guide provides a comprehensive overview of its mechanistic basis, core applications, and detailed protocols for its use in research and development.

Compound Profile:

  • Chemical Name: N1-β-D-Glucopyranosylamino-guanidine nitrate

  • CAS Number: 109853-83-0[1]

  • Molecular Formula: C₇H₁₆N₄O₅·HNO₃[1]

  • Molecular Weight: 299.24 g/mol [1]

The central premise for the utility of this molecule lies in the unique properties of the guanidinium group. This functional group is strongly basic (pKa ≈ 10.8) and, under physiological pH, exists predominantly in its protonated, planar sp²-hybridized form.[2] This geometry and positive charge allow it to act as a stable mimic of the fleeting oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This makes it a prime candidate for inhibiting glycosidases, a class of enzymes crucial to countless biological processes.

Key Potential Applications:

  • Glycosidase Inhibition: Probing the active sites and mechanisms of various glycosidases.

  • Cellular Transport Modulation: Investigating the inhibition of glucose transporters.

  • Metabolic Pathway Analysis: Studying the impact on downstream glycosylation pathways.

  • Therapeutic Development: Serving as a lead compound for diseases related to glycan metabolism, such as diabetes and lysosomal storage disorders.[3][4][5]

Principle of Action: Glycosidase Inhibition

The primary and most well-rationalized application of N1-β-D-Glucopyranosylamino-guanidine is as an inhibitor of glycoside hydrolases (glycosidases).

Mechanism of Mimicry

Glycosidases catalyze the cleavage of glycosidic bonds through a mechanism that involves significant distortion of the sugar ring, leading to a transition state with substantial oxocarbenium ion character (a planar ring with a positive charge delocalized between the ring oxygen and the anomeric carbon). The protonated guanidinium group of N1-β-D-Glucopyranosylamino-guanidine is a superb transition-state analog for several reasons[2]:

  • Planar Geometry: The sp²-hybridized guanidinium group mimics the planar geometry at the anomeric center of the transition state.

  • Positive Charge: The delocalized positive charge of the guanidinium ion mimics the charge distribution of the oxocarbenium ion, allowing for strong electrostatic interactions with negatively charged residues (e.g., Asp, Glu) in the enzyme's active site.

  • Hydrogen Bonding: The guanidinium group can still participate in critical hydrogen bonding interactions within the active site.

However, a key difference is the inability of the fully protonated amidine to function as a hydrogen bond acceptor, which can influence its binding affinity compared to other analogs.[2]

G1 cluster_Enzyme Glycosidase Active Site cluster_Inhibitor Inhibition Mechanism Enzyme Enzyme + Substrate (Glycoside) TS Oxocarbenium Ion Transition State (Planar, Positive Charge) Enzyme->TS Catalysis Product Enzyme + Products (Cleaved Sugars) TS->Product Bound Stable Enzyme-Inhibitor Complex (Inhibition) TS->Bound Mimics Inhibitor N1-b-D-Glucopyranosylamino- guanidine (Inhibitor) Inhibitor->Bound Binds to Active Site G2 cluster_workflow Cellular Glucose Uptake Assay Workflow A 1. Seed Cells (e.g., COS-7) in 96-well plate B 2. Wash with Choline Buffer (Removes Na+) A->B C 3. Pre-incubate with Inhibitor (Test Compound or Phlorizin) B->C D 4. Add 1-NBDG (in Sodium or Choline Buffer) C->D E 5. Incubate (30 min, 37°C) (Allow fluorescent glucose uptake) D->E F 6. Wash with Cold Choline Buffer (Stop uptake) E->F G 7. Lyse Cells (NaOH) & Neutralize (HCl) F->G H 8. Read Fluorescence (Plate Reader) G->H

Figure 2. Workflow for the fluorescent glucose uptake inhibition assay.
Materials
  • Cell Line: COS-7 cells (or a specific line overexpressing SGLT1 or SGLT2)

  • Fluorescent Probe: 1-NBDG [6][7]* Test Compound: N1-β-D-Glucopyranosylamino-guanidine HNO₃

  • Positive Control Inhibitor: Phlorizin (a known SGLT inhibitor)

  • Sodium Buffer: Krebs-Ringer-Henseleit (KRH) buffer containing NaCl

  • Choline Buffer: KRH buffer where NaCl is replaced with an equimolar concentration of choline chloride

  • 96-well black, clear-bottom tissue culture plates

  • Lysis Solution: 0.2 N NaOH

  • Neutralization Solution: 0.2 N HCl

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)

Step-by-Step Protocol
  • Cell Culture: Seed COS-7 cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well). Culture overnight.

  • Assay Preparation:

    • Aspirate the culture medium from all wells.

    • Wash the cell monolayer twice with 100 µL of warm Choline Buffer to remove all sodium and residual glucose.

  • Inhibition Step:

    • Prepare dilutions of the test compound and Phlorizin (e.g., 100 µM) in both Sodium and Choline buffers.

    • Add 50 µL of the appropriate inhibitor solution to the wells. For control wells (no inhibitor), add 50 µL of the corresponding buffer.

    • Incubate for 20-30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare a 2X solution of 1-NBDG (e.g., 200 µM) in both Sodium and Choline buffers.

    • Add 50 µL of the appropriate 1-NBDG solution to each well. The final 1-NBDG concentration will be 100 µM.

    • Incubate for 30 minutes at 37°C in the dark.

  • Termination and Lysis:

    • Quickly terminate the uptake by aspirating the medium and washing the cells three times with 150 µL of ice-cold Choline Buffer.

    • Aspirate the final wash completely.

    • Add 75 µL of 0.2 N NaOH to each well to lyse the cells. Incubate for 10 minutes at room temperature. [8] * Add 75 µL of 0.2 N HCl to neutralize the lysate. The restoration of fluorescence after neutralization is a key advantage of 1-NBDG over other analogs. [9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in a microplate reader (Ex: 485 nm, Em: 535 nm).

Data Interpretation
ConditionExpected Outcome if Compound is an SGLT InhibitorRationale
No Inhibitor (Sodium Buffer) High FluorescenceBaseline total uptake (SGLT + GLUT).
No Inhibitor (Choline Buffer) Low FluorescenceMeasures only Na+-independent GLUT uptake.
Test Cmpd (Sodium Buffer) Reduced FluorescenceInhibition of SGLT-mediated uptake.
Test Cmpd (Choline Buffer) No Change vs. ControlShows specificity for SGLT over GLUTs.
Phlorizin (Sodium Buffer) Reduced FluorescenceValidates assay (positive control for SGLT inhibition).
  • SGLT-specific uptake is calculated by subtracting the fluorescence in Choline Buffer from the fluorescence in Sodium Buffer.

  • % Inhibition can then be calculated relative to this SGLT-specific signal.

Handling and Storage

  • Form: Crystalline solid.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Solution Preparation: The compound is soluble in water and DMSO. For cellular assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

  • Stability: The guanidinium group is stable under typical physiological pH conditions. Avoid strongly acidic or basic conditions during storage, which could promote hydrolysis. The nitrate salt is stable, but as a general precaution, avoid high temperatures. [10]

Conclusion and Future Directions

N1-β-D-Glucopyranosylamino-guanidine HNO₃ is a versatile tool for glycobiology research, primarily serving as a potent transition-state analog inhibitor for glycosidases. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both enzymatic and cellular systems.

Future research could expand its application profile by:

  • Screening against a broad panel of glycosidases to determine its selectivity profile.

  • Investigating its effects on complex cellular glycosylation by analyzing nucleotide-sugar pools, as some sugar analogs can deplete these essential precursors. [11]* Exploring its potential as an inhibitor of nitric oxide synthase (NOS), given that other guanidino compounds are known NOS inhibitors. [12]* Utilizing it as a chemical probe to study the role of specific glycosidases in disease models.

References

  • (Reference details will be auto-generated based on cit
  • Leemhuis, H., et al. (1998). N1-alkyl-D-gluconamidines: are they 'perfect' mimics of the first transition state of glucosidase action? PubMed. Available from: [Link]

  • Tan, B. S., et al. (2020). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Journal of the Japan Explosives Society. Available from: [Link]

  • Nagy, V., et al. (2023). Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. PMC. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • (This citation was for general chemical context and not directly referenced in the final text).
  • Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. PMC. Available from: [Link]

  • Guéritte, F., et al. (2007). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Molecules. Available from: [Link]

  • Al-Ameen, M., et al. (2022). N-Guanidino Derivatives of 1,5-Dideoxy-1,5-imino-d-xylitol are Potent, Selective, and Stable Inhibitors of β-Glucocerebrosidase. ResearchGate. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • (This citation was for general chemical context and not directly referenced in the final text).
  • Aljofan, M., et al. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. MDPI. Available from: [Link]

  • Horii, S., et al. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. ChEMBL. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • (This citation was for general chemical context and not directly referenced in the final text).
  • Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. PubMed. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • Hsu, L-C., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. Journal of Food and Drug Analysis. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • Yamada, K., et al. (2021). Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors. ResearchGate. Available from: [Link]

  • (This citation was for general chemical context and not directly referenced in the final text).
  • Van Wijk, X. M., et al. (2015). A common sugar-nucleotide-mediated mechanism of inhibition of (glycosamino)glycan biosynthesis, as evidenced by 6F-GalNAc (Ac3). The FASEB Journal. Available from: [Link]

Sources

Application Notes: N1-β-D-Glucopyranosylamino-guanidine HNO₃ - A Guanidinylated Carbohydrate Mimetic for Glycobiology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract Carbohydrate mimetics are pivotal tools in medicinal chemistry and chemical biology, designed to replicate the structure and function of natural carbohydrates to modulate biological processes.[1] This guide focuses on N1-β-D-Glucopyranosylamino-guanidine nitrate, a synthetic monosaccharide mimetic that combines a D-glucose scaffold with a terminal guanidinium group. The glucose moiety serves as a recognition element for a wide array of carbohydrate-binding proteins, such as enzymes and lectins, while the guanidinium group, which is protonated and positively charged at physiological pH, enhances interaction with negatively charged cell surfaces and can facilitate cellular uptake.[2][3] This unique bifunctional nature makes it a compelling candidate for applications including enzyme inhibition, receptor binding modulation, and as a molecular transporter. These application notes provide the scientific rationale and detailed, validated protocols for leveraging this compound in glycosidase inhibition assays, competitive receptor binding studies, and cellular uptake experiments.

Compound Profile and Scientific Rationale

N1-β-D-Glucopyranosylamino-guanidine is a derivative of glucose where the anomeric hydroxyl group is replaced by an amino-guanidine function. The nitrate salt (HNO₃) enhances its stability and solubility for experimental use.

Chemical Structure:

Chemical structure of N1-β-D-Glucopyranosylamino-guanidine

Physicochemical Properties:

PropertyValueSource
CAS Number 109853-83-0[4][5]
Molecular Formula C₇H₁₆N₄O₅·HNO₃[4][5]
Molecular Weight 299.24 g/mol [4][5]
Form SolidN/A
Solubility Soluble in aqueous buffersInferred
Causality Behind the Design: The Synergy of Glucose and Guanidinium

The utility of this molecule stems from the strategic fusion of two distinct functional components:

  • The Glucose Scaffold (The "Key"): The β-D-glucopyranosyl structure is a ubiquitous recognition motif in biology. It is the key that fits into the "lock" of countless proteins, including glycoside hydrolases (glycosidases), lectins, and glucose transporters.[6] By retaining this core structure, the mimetic can selectively target these biological systems.

  • The Guanidinium Group (The "Engine"): The guanidine moiety is one of the strongest organic bases (pKa ≈ 13.5) and is consequently protonated to form a delocalized cation under physiological conditions.[7] This positive charge is the engine driving several enhanced functionalities not present in native glucose. It can form strong, bidentate hydrogen bonds with negatively charged groups like carboxylates, phosphates, and sulfates, which are abundant on cell surfaces and in protein active sites.[2] This property is the cornerstone of arginine-rich cell-penetrating peptides and has been adapted for various molecular transporters to improve cellular delivery of cargo.[8][9]

Therefore, N1-β-D-Glucopyranosylamino-guanidine HNO₃ is not just a passive mimic but an active probe designed to engage carbohydrate-processing systems with enhanced affinity and novel mechanisms of interaction.

Application I: Glycosidase Inhibition Assay

Introduction and Rationale Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds.[10] Inhibitors of these enzymes have significant therapeutic applications; for example, α-glucosidase inhibitors like Acarbose are used to manage type II diabetes by delaying carbohydrate digestion and glucose absorption.[10] As a glucose mimetic, N1-β-D-Glucopyranosylamino-guanidine can be evaluated as a potential inhibitor of glycosidases, particularly those that process glucose-containing substrates. The protonated guanidinium group may form strong ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in the enzyme's active site, which are often crucial for catalysis, potentially leading to potent inhibition.[10][11]

Principle of the Assay This protocol describes a chromogenic assay to measure α-glucosidase activity and its inhibition.[12][13] The enzyme cleaves the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless, to release glucose and p-nitrophenol (pNP). At alkaline pH, pNP is deprotonated to the p-nitrophenolate ion, which is a vibrant yellow compound with a strong absorbance at 405 nm. A successful inhibitor will compete with pNPG for the active site, reducing the rate of pNP formation.

Experimental Workflow: α-Glucosidase Inhibition```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate (pNPG), and Inhibitor Stock Solutions A1 Pipette Buffer, Enzyme, and Inhibitor (or Vehicle) into 96-well plate P1->A1 A2 Pre-incubate at 37°C for 10 min A1->A2 A3 Initiate reaction by adding pNPG Substrate A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Stop reaction with Na₂CO₃ solution A4->A5 D1 Read Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and fit curve to determine IC₅₀ D2->D3

Caption: Competitive binding where the inhibitor (mimetic) prevents the labeled ligand from binding to the receptor.

Detailed Protocol: Competitive ELISA

A. Materials and Reagents

  • Horseradish Peroxidase (HRP) as the immobilized glycoprotein

  • Concanavalin A (ConA) from Canavalia ensiformis (e.g., Sigma-Aldrich L7647)

  • Biotinylated Concanavalin A (for detection)

  • Streptavidin-HRP conjugate

  • N1-β-D-Glucopyranosylamino-guanidine HNO₃ (Test Competitor)

  • Methyl α-D-glucopyranoside (Positive Control Competitor)

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • High-binding 96-well microplate

B. Procedure

  • Plate Coating: Dilute HRP to 10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in B.2.

  • Competitive Incubation:

    • Prepare serial dilutions of the test mimetic and the positive control (Methyl α-D-glucopyranoside) in Assay Buffer.

    • In a separate "pre-incubation" plate, mix 50 µL of each inhibitor dilution with 50 µL of a fixed, pre-titered concentration of ConA. Also prepare a "No Inhibitor" control containing 50 µL of Assay Buffer and 50 µL of ConA.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the HRP-coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection:

    • Add 100 µL of biotinylated ConA (at a pre-determined optimal concentration in Assay Buffer) to each well. Incubate for 1 hour.

    • Wash the plate three times.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer). Incubate for 30 minutes in the dark.

    • Wash the plate five times.

  • Development and Reading:

    • Add 100 µL of TMB Substrate to each well. Incubate until sufficient color develops (5-15 minutes).

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.

C. Data Analysis

  • Calculate the percent binding relative to the "No Inhibitor" control.

  • Plot percent binding against the log of the competitor concentration and fit the curve to determine the IC₅₀ (concentration that inhibits 50% of binding). Compare the IC₅₀ of the test mimetic to the positive control. A lower IC₅₀ indicates higher binding affinity.

Application III: Cellular Uptake and Visualization

Introduction and Rationale A significant challenge in drug development is ensuring that a therapeutic agent can cross the cell membrane to reach its intracellular target. Guanidinium-rich molecular transporters are a well-established class of compounds that can ferry cargo across biological membranes. [2][8]By attaching a guanidinium group to glucose, N1-β-D-Glucopyranosylamino-guanidine is hypothesized to exhibit enhanced cellular uptake compared to its parent carbohydrate. This protocol describes how to visualize this process using fluorescence microscopy after conjugating the mimetic to a fluorescent dye.

Principle of the Assay To visualize the compound, it must be fluorescently labeled. This can be achieved by reacting an amine-reactive dye, such as Fluorescein isothiocyanate (FITC), with the primary amine of a precursor molecule (e.g., 1-amino-1-deoxy-glucopyranose) before the guanidinylation step. The resulting fluorescent mimetic can then be incubated with live cells. The guanidinium group is expected to interact with the negatively charged components of the plasma membrane, triggering uptake via mechanisms like adaptive translocation or endocytosis. [2]The intracellular localization can then be visualized using fluorescence microscopy.

Experimental Workflow: Cellular Uptake Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_vis Visualization P1 Synthesize or acquire fluorescently-labeled mimetic (e.g., FITC-mimetic) E1 Treat cells with labeled mimetic at desired concentration and time P1->E1 P2 Culture cells (e.g., HeLa) on glass coverslips in a 24-well plate P2->E1 E2 Wash cells with PBS to remove extracellular compound E1->E2 E3 Fix cells with paraformaldehyde E2->E3 E4 Stain nuclei (DAPI) and/or membranes (WGA) E3->E4 E5 Mount coverslips on microscope slides E4->E5 V1 Image with fluorescence or confocal microscope E5->V1 V2 Analyze images for intracellular localization and signal intensity V1->V2

Caption: Workflow for visualizing the cellular uptake of a fluorescently-labeled carbohydrate mimetic.

Detailed Protocol: Fluorescence Microscopy

A. Materials and Reagents

  • FITC-labeled N1-β-D-Glucopyranosylamino-guanidine (or other fluorescent conjugate)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% solution in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips and 24-well cell culture plates

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI and FITC)

B. Cell Culture and Plating

  • Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Sterilize glass coverslips and place one in each well of a 24-well plate.

  • Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

C. Cellular Uptake Experiment

  • Preparation: Warm the cell culture medium and PBS to 37°C. Prepare a working solution of the FITC-labeled mimetic in culture medium (e.g., at a final concentration of 1-10 µM).

  • Treatment: Remove the old medium from the cells. Wash once with warm PBS. Add the medium containing the FITC-labeled mimetic to the wells.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. Self-Validating Control: Include a set of cells incubated at 4°C. Many uptake mechanisms are energy-dependent and will be significantly inhibited at low temperatures.

  • Washing: Remove the treatment medium and wash the cells three times with cold PBS to eliminate any compound that is non-specifically bound to the outside of the cells.

  • Fixation: Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining:

    • Wash the cells twice with PBS.

    • Add a solution of DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei.

    • Wash twice more with PBS.

D. Mounting and Imaging

  • Mounting: Carefully remove the coverslips from the wells with fine-tipped forceps. Briefly dip in distilled water to remove salt crystals. Place a drop of mounting medium onto a clean microscope slide and gently lower the coverslip, cell-side down, onto the medium.

  • Imaging: View the slides using a fluorescence microscope. Capture images using the DAPI channel (for the nucleus) and the FITC channel (for the mimetic). An overlay of the images will show the subcellular localization of the compound.

E. Interpretation

  • Uptake: A strong intracellular FITC signal compared to the background indicates successful cellular uptake.

  • Localization: Observe whether the FITC signal is diffuse throughout the cytoplasm, concentrated in specific organelles (e.g., punctate spots may indicate endosomal localization), or present in the nucleus.

  • Control: Cells incubated at 4°C should show significantly reduced or only membrane-associated fluorescence, confirming an active uptake process.

References

  • Wender, P. A., Mitchell, D. J., Pattabiraman, K., Pelkey, E. T., Steinman, L., & Rothbard, J. B. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003–13008. [Link]

  • Lee, W. S., Kim, H. P., & Tor, Y. (2011). Mitochondrial Affinity of Guanidine-rich Molecular Transporters Built on Monosaccharide Scaffolds: Stereochemistry and Lipophilicity. Bulletin of the Korean Chemical Society, 32(7), 2285-2290. [Link]

  • Lee, W. S., Lee, D. R., & Tor, Y. (2011). Synthesis and cellular uptake properties of guanidine-containing molecular transporters built on the sucrose scaffold. Molecular BioSystems, 7(8), 2459-2464. [Link]

  • Wexselblatt, E., Esko, J. D., & Tor, Y. (2014). On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry, 79(15), 6766–6774. [Link]

  • Wexselblatt, E., Esko, J. D., & Tor, Y. (2014). On guanidinium and cellular uptake. The Journal of Organic Chemistry, 79(15), 6766-74. [Link]

  • Wisdomlib. (2025). Enzymatic inhibition assays: Significance and symbolism. Wisdomlib. [Link]

  • Various Authors. (2026). A Preparation and Screening Strategy for Glycosidase Inhibitors. ResearchGate. [Link]

  • Ahrens, J., Lisurek, M., Scharff, C., & Seitz, B. (2022). Determination of Binding Constants and Gas Phase Stabilities of Artificial Carbohydrate Receptor Complexes Using Electrospray Mass Spectrometry. ACS Omega, 7(45), 41530–41539. [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Biochemical Society Transactions, 40(3), 573–580. [Link]

  • Wicki, J., & Vocadlo, D. J. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 18(11), 846–855. [Link]

  • Cipolla, L., La Ferla, B., Airoldi, C., Zona, C., Orsato, A., Shaikh, N., Russo, L., & Nicotra, F. (2010). Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future Medicinal Chemistry, 2(4), 587–599. [Link]

  • Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Parveen, F., et al. (2024). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors. STAR Protocols, 5(2), 102989. [Link]

  • Ahrens, J., Lisurek, M., Scharff, C., & Seitz, B. (2022). Determination of Binding Constants and Gas Phase Stabilities of Artificial Carbohydrate Receptor Complexes Using Electrospray Mass Spectrometry. ACS Omega, 7(45), 41530–41539. [Link]

  • Wimmer, B., Wrodnigg, T. M., & Stütz, A. E. (2016). Carbohydrate receptors combining both a macrocyclic building block and flexible side arms as recognition units. Organic & Biomolecular Chemistry, 14(41), 9836-9844. [Link]

  • Gruner, S. A. W., Locardi, E., Lohof, E., & Kessler, H. (2002). Carbohydrate-Based Mimetics in Drug Design: Sugar Amino Acids and Carbohydrate Scaffolds. Chemical Reviews, 102(2), 491-514. [Link]

  • Lab Protocols. (n.d.). Accessing Carbohydrate-Protein Interaction Platforms: Transforming Drug Discovery and Breakthroughs. Retrieved from [Link]

  • Galan, M. C., Benito-Alifonso, D., & Watt, G. M. (2011). Carbohydrate chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(11), 3598-3610. [Link]

  • Cockburn, D., et al. (2016). Using Carbohydrate Interaction Assays to Reveal Novel Binding Sites in Carbohydrate Active Enzymes. PLoS One, 11(8), e0160128. [Link]

  • Brunetti, J., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8210. [Link]

  • Santos, C. I. M., et al. (2023). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. ChemRxiv. [Link]

  • Saczewski, F., & Balewski, L. (2009). Biological Activities of Guanidine Compounds. Archiv der Pharmazie, 342(10), 575–586. [Link]

  • Glasovac, Z., et al. (2005). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Tetrahedron Letters, 46(50), 8733-8736. [Link]

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie. [Link]

  • de la Fuente, A., et al. (2014). Glycoside Mimics from Glycosylamines: Recent Progress. Molecules, 19(12), 20414–20442. [Link]

  • Chen, S., et al. (2021). Biologically active guanidine alkaloids. Chinese Journal of Natural Medicines, 19(11), 801-817. [Link]

  • Organic Syntheses. (n.d.). Nitroguanidine. Retrieved from [Link]

  • Gruner, S. A. W., et al. (2002). Carbohydrate-based mimetics in drug design: Sugar amino acids and carbohydrate scaffolds. Chemical Reviews. [Link]

  • Rabassa, M. E., et al. (2023). Mimicry of Tumour-Associated Carbohydrates: Is It a Promising Option for Cancer Treatment? International Journal of Molecular Sciences, 24(7), 6098. [Link]

  • Glasovac, Z., et al. (2005). Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. ResearchGate. [Link]

  • Google Patents. (1947). US2431301A - Preparation of guanidine nitrate.

Sources

experimental design for N1-b-D-Glucopyranosylamino-guanidine HNO3 studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous experimental architecture for investigating N1-β-D-Glucopyranosylamino-guanidine nitrate (Gluc-AG) . As a glycoconjugate of aminoguanidine, this compound represents a strategic fusion of metabolic modulation (via the guanidine moiety) and targeted cellular uptake (via the glucose moiety). This guide moves beyond basic synthesis, focusing on validating its dual potential as an Advanced Glycation End-product (AGE) inhibitor and a glucose-uptake enhancer . The protocols herein are designed to ensure reproducibility, stability, and mechanistic clarity in pre-clinical settings.

Physicochemical Characterization & Handling

Rationale: Guanidine nitrate salts are energetically stable but can exhibit hygroscopicity or oxidative sensitivity under specific conditions. Proper characterization is the prerequisite for any biological assay to rule out salt-dissociation artifacts.

Stability Profiling Protocol
  • Objective: Determine the stability of the N-glycosidic bond, which is susceptible to hydrolysis in acidic environments (mimicking the stomach).

  • Methodology:

    • Dissolve Gluc-AG (10 mM) in three buffers: pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0 (Borate).

    • Incubate at 37°C.

    • Aliquot samples at

      
       hours.
      
    • Analysis: HPLC-UV (210 nm) or LC-MS/MS. Monitor for the appearance of free Aminoguanidine and Glucose.

    • Acceptance Criteria: <5% hydrolysis over 24h at pH 7.4.

Solubility & Formulation

Unlike metformin (hydrochloride), the nitrate salt of Gluc-AG requires specific vehicle considerations for in vivo dosing.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or sterile water. Avoid phosphate buffers for long-term storage to prevent precipitation of insoluble guanidine-phosphate complexes.

In Vitro Mechanistic Bioassays

The hypothesis for Gluc-AG is that the glucose moiety facilitates entry via GLUT transporters, while the guanidine tail exerts AGE-inhibitory and AMPK-activating effects.

Competitive AGE Inhibition Assay (Fluorescence)
  • Principle: Measures the ability of Gluc-AG to prevent the formation of fluorescent AGEs compared to Aminoguanidine (standard).

  • Protocol:

    • Reactants: BSA (10 mg/mL) + D-Ribose (0.5 M) in Phosphate Buffer (0.2 M, pH 7.4).

    • Treatment: Add Gluc-AG at graded concentrations (0.1, 0.5, 1.0, 5.0 mM). Include Aminoguanidine (positive control) and Vehicle (negative control).

    • Incubation: 37°C for 7 days in the dark (sterile conditions).

    • Readout: Fluorescence spectroscopy (Ex: 370 nm / Em: 440 nm).

    • Calculation:

      
      .
      
GLUT-Mediated Uptake Assay (2-NBDG)
  • Rationale: To prove the "Trojan Horse" hypothesis—that the glucose moiety enhances uptake via Glucose Transporters.

  • Cell Line: L6 Rat Myoblasts (differentiated into myotubes).

  • Protocol:

    • Starve cells in serum-free DMEM (low glucose) for 3 hours.

    • Competition Phase: Pre-treat cells with Cytochalasin B (GLUT inhibitor) in specific wells to validate transporter dependency.

    • Uptake: Incubate cells with Gluc-AG (100 µM) for 30 mins. Note: Since Gluc-AG is not fluorescent, use a competitive inhibition design against fluorescent 2-NBDG.

    • Alternative (Direct): If radiolabeled Gluc-AG (

      
      C) is unavailable, use LC-MS quantification of intracellular lysate.
      
    • Lysis: Wash with cold PBS, lyse in 0.1% Triton X-100, and analyze lysate via LC-MS/MS.

In Vivo Experimental Design (Diabetic Model)

Target Model: Streptozotocin (STZ)-induced diabetic Wistar rats. Ethical Note: Adhere to ARRIVE guidelines.

Workflow Overview
  • Induction: STZ (45 mg/kg, i.p.) in citrate buffer. Confirm diabetes (Fasting Blood Glucose > 250 mg/dL) after 72h.

  • Grouping (n=8/group):

    • Group A: Normal Control.

    • Group B: Diabetic Control (Vehicle).

    • Group C: Gluc-AG Low Dose (50 mg/kg p.o.).

    • Group D: Gluc-AG High Dose (100 mg/kg p.o.).

    • Group E: Metformin (Standard, 100 mg/kg p.o.).

  • Duration: 28 Days daily dosing.

Key Biomarkers & Sampling
BiomarkerMatrixMethodPurpose
HbA1c Whole BloodHPLC/TurbidimetryLong-term glycemic control.
Plasma Insulin PlasmaELISAAssess insulinotropic activity.
CML (Nε-carboxymethyllysine) Serum/KidneyELISASpecific marker for AGE inhibition.
NO (Nitrite/Nitrate) SerumGriess ReactionAssess iNOS inhibition (guanidine effect).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of Gluc-AG: competitive inhibition of glycation (extracellular/intracellular) and metabolic regulation via AMPK (intracellular).

GlucAG_Mechanism GlucAG Gluc-AG (Extracellular) GLUT GLUT Transporter GlucAG->GLUT Targeting RCS Reactive Carbonyls (Methylglyoxal) GlucAG->RCS Scavenging (Trapping) GlucAG_Intra Gluc-AG (Intracellular) GLUT->GlucAG_Intra Translocation GlucAG_Intra->RCS Scavenging AMPK AMPK Activation GlucAG_Intra->AMPK Phosphorylation? AGEs AGE Formation (Tissue Damage) RCS->AGEs Glycation GlucoseUptake Glucose Uptake (Insulin Independent) AMPK->GlucoseUptake Signaling

Figure 1: Proposed dual-mechanism of action. Gluc-AG utilizes GLUT transporters for entry, where it acts as a reactive carbonyl scavenger (preventing AGEs) and potentially activates AMPK pathways similar to biguanides.

Comparative Analysis: Gluc-AG vs. Standards

FeatureMetforminAminoguanidineGluc-AG (Proposed)
Primary Mechanism AMPK Activation (Liver)AGE Inhibition / iNOS InhibitionDual: AGE Inhibition + Metabolic Modulation
Cellular Entry OCT1 TransporterPassive DiffusionGLUT Transporters (Targeted)
Bioavailability ~50-60%VariableHigh (Predicted via Glucose coupling)
Key Side Effect Lactic Acidosis / GI IssuesVitamin B6 deficiencyReduced GI toxicity (Hypothesis)

Troubleshooting & Critical Control Points

  • Nitrate Salt Interference: The nitrate anion (

    
    ) can interfere with the Griess Reaction  (used for NO measurement).
    
    • Solution: Use a specific NOS activity assay (conversion of L-Arginine to L-Citrulline) utilizing radiometry or HPLC, rather than measuring nitrite accumulation, to avoid false positives from the drug's salt form.

  • Maillard Reaction in Culture: If dissolving Gluc-AG in media containing high glucose for long periods, the compound itself may undergo glycation at the free amino group of the guanidine.

    • Solution: Prepare fresh stock solutions daily. Do not store dissolved compound in glucose-rich media.

References

  • Santa Cruz Biotechnology. N1-b-D-Glucopyranosylamino-guanidine HNO3 Product Data Sheet. CAS 109853-83-0.[1] Link

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. Link

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[2] Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

  • Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253–270. Link

  • Kim, J., et al. (2005). Glucose-conjugated platinum(II) complex: a novel tumor-targeting drug. Biological and Pharmaceutical Bulletin, 28(6), 1142. (Reference for GLUT-targeting strategy). Link

Sources

Application Note: Analytical Strategies for N1-b-D-Glucopyranosylamino-guanidine HNO3

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust protocols for the detection and quantification of N1-b-D-Glucopyranosylamino-guanidine HNO3 (CAS: 109853-83-0).

Introduction & Analyte Profile

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a highly polar conjugate comprising a guanidine moiety linked to a glucose (glucopyranosyl) ring, stabilized as a nitrate salt. This compound presents significant analytical challenges due to its high polarity, lack of strong chromophores, and high water solubility, which renders traditional Reversed-Phase HPLC (RP-HPLC) ineffective.

Physicochemical Profile
PropertyDescriptionAnalytical Implication
Molecular Formula C7H16N4O5[1] · HNO3Nitrate salt dissociates; analyze cation [M-NO3]+.
Molecular Weight 299.24 g/mol (Salt) / ~236.23 (Free Base)Target m/z ~237.1 [M+H]+ in ESI(+).
Polarity High (LogP < -2 estimated)RP-HPLC is unsuitable (elutes at void). Requires HILIC.[2]
Chromophore Weak (Guanidine absorption < 210 nm)UV detection is limited to high concentrations. MS or CAD is preferred.
Basicity Basic (Guanidine pKa ~12-13)Will be positively charged at neutral/acidic pH.

Method Development Strategy

The analytical strategy must overcome the "retention gap" of polar basic compounds. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) as the core separation mechanic, leveraging the interaction between the analyte's polar functional groups and the water-enriched layer on the stationary phase.

Decision Matrix: Selecting the Right Protocol
  • Scenario A: Trace Analysis / Biological Matrix (PK studies, Metabolite ID)

    • Technique: HILIC-MS/MS (Triple Quadrupole).

    • Why: Maximum sensitivity, definitive identification via fragmentation.

  • Scenario B: Raw Material Purity / Synthetic Process Control

    • Technique: HILIC-CAD (Charged Aerosol Detection) or HILIC-UV (200 nm).

    • Why: Universal detection (CAD) avoids UV limitations; cost-effective for high concentrations.

Visualization: Analytical Workflow

The following diagram outlines the logic flow for selecting and executing the appropriate analytical method.

AnalyticalWorkflow Start Sample: N1-b-D-Glucopyranosylamino-guanidine MatrixCheck Is Sample in Complex Matrix? (Plasma, Urine, Media) Start->MatrixCheck ConcCheck Target Concentration? MatrixCheck->ConcCheck No (Neat/Synthetic) SPE Solid Phase Extraction (Strong Cation Exchange - SCX) MatrixCheck->SPE Yes Dilution Direct Dilution in 80% Acetonitrile ConcCheck->Dilution > 10 µg/mL HILIC_MS Protocol 1: HILIC-MS/MS (Trace Level / Specificity) ConcCheck->HILIC_MS < 1 µg/mL SPE->HILIC_MS HILIC_CAD Protocol 2: HILIC-CAD/UV (Purity / High Conc) Dilution->HILIC_CAD

Caption: Decision tree for selecting sample preparation and detection modes based on matrix complexity and sensitivity requirements.

Protocol 1: HILIC-MS/MS (Trace Analysis)

This is the gold standard for detecting N1-b-D-Glucopyranosylamino-guanidine in complex mixtures.

Instrumentation & Conditions[3][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC.

    • Rationale: Amide phases provide excellent retention for glycosylated amines and superior peak shape for basic compounds compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Buffer is critical. Without ammonium formate, the guanidine tailing will be severe due to ionic interactions with silanols.

Gradient Program
Time (min)Flow (mL/min)% A (Aqueous)% B (Organic)Curve
0.000.41090Initial
1.000.41090Hold
6.000.45050Linear
7.000.45050Wash
7.100.41090Return
10.000.41090Re-equilibrate
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 237.1 [M+H]+ (Calculated from Free Base MW ~236.2).

  • MRM Transitions:

    • Quantifier: 237.1 -> 60.1 (Guanidine fragment).

    • Qualifier: 237.1 -> 163.1 (Loss of guanidine/retention of sugar moiety).

    • Qualifier: 237.1 -> 220.1 (Loss of NH3).

Protocol 2: HILIC-UV/CAD (Purity & Assay)

For QC labs without MS, or for analyzing the bulk salt (HNO3), this method ensures the integrity of the counter-ion and the parent molecule.

Instrumentation[5][6]
  • Detector: Charged Aerosol Detector (CAD) is preferred due to uniform response. UV Diode Array (DAD) set to 200 nm is a secondary option.

  • Column: Agilent Poroshell 120 HILIC-Z (2.7 µm, 2.1 x 100 mm).

Method Parameters[4][5][7]
  • Mobile Phase: Isocratic 75% Acetonitrile / 25% Ammonium Acetate (20 mM, pH 4.5).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 2-5 µL.

Detection Logic
  • UV @ 200 nm: Detects the guanidine functionality. Expect low sensitivity.

  • UV @ 210-220 nm: Monitor for Nitrate (NO3-) absorption if confirming salt stoichiometry. Nitrate absorbs strongly < 220 nm.

  • CAD: Detects all non-volatile species. The sugar-guanidine conjugate will appear as a major peak; the nitrate counter-ion may not be visible in CAD if it is volatile under specific nebulizer conditions, but usually, salts like NaNO3 are visible. However, HNO3 is volatile. Crucial: In HILIC-CAD, the signal comes from the non-volatile analyte (Guanidine-Sugar).

Sample Preparation Protocols

Standard Preparation (Stock)
  • Weigh 10 mg of N1-b-D-Glucopyranosylamino-guanidine HNO3.

  • Dissolve in 10 mL of 50:50 Acetonitrile:Water . (Pure water may cause precipitation when injected into high-organic HILIC mobile phases).

  • Concentration: 1 mg/mL.

Biological Matrix Extraction (SPE)

Direct protein precipitation often yields poor recovery for highly polar compounds. Use Strong Cation Exchange (SCX) SPE.

  • Condition: 1 mL Methanol -> 1 mL Water.

  • Load: Acidified sample (pH < 3). The guanidine (pKa ~12) will be positively charged.

  • Wash: 1 mL 0.1% Formic Acid in Water (removes neutrals/anions).

  • Wash: 1 mL Methanol (removes hydrophobic interferences).

  • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes guanidine, releasing it).

  • Reconstitution: Evaporate and reconstitute in 90% Acetonitrile (HILIC Mobile Phase A).

Mechanistic Insight: HILIC Separation

Understanding the separation mechanism is vital for troubleshooting. The analyte partitions into the water-rich layer adsorbed on the polar stationary phase.

HILIC_Mechanism cluster_0 Stationary Phase (Amide/Silica) cluster_1 Mobile Phase (High Organic) Surface Polar Surface (-OH / -CONH2) WaterLayer Water-Enriched Layer (Stagnant) BulkMP Acetonitrile-Rich Bulk Phase Analyte Analyte: Guanidine-Sugar (+) Analyte->Surface Ionic Interaction (Secondary Retention) Analyte->WaterLayer Partitioning (Primary Retention) Analyte->BulkMP Hydrophobic Repulsion

Caption: HILIC retention mechanism showing partitioning into the water layer and ionic interaction with the surface.

Troubleshooting & Validation

IssueProbable CauseSolution
Peak Tailing Secondary ionic interactions between Guanidine (+) and Silanols (-).Increase Buffer Ionic Strength (raise Ammonium Formate to 20mM). Ensure pH is acidic (3.0-3.5).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not inject 100% aqueous samples.
Low Sensitivity (MS) Ion suppression from Nitrate (HNO3).The nitrate counter-ion is removed in the source, but high loads can suppress. Divert flow to waste for the first minute.
Retention Time Shift HILIC equilibration issues.HILIC requires longer equilibration than RP. Allow 20 column volumes between runs.

References

  • JASCO Global. (2021). Quantitative analysis of sugars using guanidine derivatization. Retrieved from [Link]

  • MicroSolv Technology Corp. (2023). Guanidine Analyzed with HPLC - Method Development. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Quantification of guanidine in environmental samples using LC-MS analysis. Retrieved from [Link]

Sources

Application Note: N1-β-D-Glucopyranosylamino-guanidine HNO₃ in Metabolic Drug Discovery

[1]

Executive Summary & Strategic Rationale

N1-β-D-Glucopyranosylamino-guanidine nitrate (HNO₃) (CAS: 109853-83-0) represents a specialized class of glycoconjugate pharmacophores . While aminoguanidine is a historically significant inhibitor of Advanced Glycation End-products (AGEs) and Nitric Oxide Synthase (NOS), its clinical utility has been hampered by non-specific toxicity and rapid clearance.

This compound integrates a glucose moiety (glucopyranose) with the bioactive guanidine hydrazine core. This structural modification serves a dual purpose in drug discovery:

  • Bio-mimicry & Transport: Leveraging Glucose Transporters (GLUTs) for active cellular uptake, potentially increasing accumulation in hyperglycemic tissues.

  • Physicochemical Stability: The nitrate salt form provides enhanced crystallinity and shelf-stability compared to the hygroscopic free base or hydrochloride forms.

This guide outlines the critical protocols for utilizing this compound as a chemical probe to study AGE inhibition kinetics and GLUT-mediated drug delivery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Before initiating biological assays, verify the compound integrity. The nitrate salt is an oxidizer; handle with appropriate safety protocols.

PropertySpecification
Chemical Name N1-β-D-Glucopyranosylamino-guanidine nitrate
CAS Number 109853-83-0
Molecular Formula C₇H₁₆N₄O₅[1] · HNO₃
Molecular Weight 299.24 g/mol
Solubility Water (>50 mg/mL), DMSO, Methanol
Stability Hygroscopic; Store at -20°C under inert gas
pKa (Guanidine) ~13.6 (Strongly basic core, buffered by nitrate)

Mechanism of Action: The "Glyco-Targeting" Hypothesis

The therapeutic logic behind this compound relies on the "Trojan Horse" principle. The glucose moiety acts as a ligand for GLUT transporters, facilitating entry into cells, where the aminoguanidine warhead exerts its anti-glycation effect.

Visualization: Pathway Dynamics

The following diagram illustrates the dual-pathway mechanism: GLUT-mediated entry and subsequent inhibition of the Maillard reaction (AGE formation).

MOA_PathwayCompoundN1-β-D-Glucopyranosylamino-guanidine HNO3GLUTGLUT Transporter(Gatekeeper)Compound->GLUTLigand RecognitionRCSReactive CarbonylSpecies (RCS)Compound->RCSScavenging(Nucleophilic Attack)ExtracellularExtracellularSpaceExtracellular->CompoundIntracellularIntracellularCytosolGLUT->IntracellularTranslocationIntracellular->CompoundReleaseMaillardMaillard Reaction(Glycation)RCS->MaillardTrapGuanidine-RCSAdduct (Detoxified)RCS->TrapInhibitionAGEsAdvanced GlycationEnd-productsMaillard->AGEsPathologicalCrosslinking

Figure 1: Mechanism of Action illustrating GLUT-mediated cellular entry and subsequent interception of Reactive Carbonyl Species (RCS) to prevent AGE formation.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Critical for Nitrate Salts)

Context: Nitrate salts can be prone to hydrolysis if stored improperly in solution. Fresh preparation is mandatory for kinetic studies.

  • Weighing: Weigh 29.9 mg of the compound in a humidity-controlled environment (glove box preferred).

  • Solvent Choice:

    • For Cell Culture: Dissolve in sterile PBS (pH 7.4) to yield a 100 mM stock. Filter sterilize (0.22 µm PVDF).

    • For Chemical Assays: Dissolve in DMSO or ddH₂O.

  • Verification: Check pH. The nitrate salt may slightly acidify unbuffered water. Adjust to pH 7.4 if necessary using dilute NaOH, but avoid strong bases that may degrade the guanidine.

  • Storage: Aliquot into light-protective vials. Flash freeze. Do not refreeze more than once.

Protocol B: In Vitro AGE Inhibition Assay (Fluorescence)

Objective: Quantify the ability of the compound to inhibit the formation of fluorescent AGEs from BSA and Glucose/Fructose.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V (10 mg/mL)

  • D-Fructose (500 mM) - Fructose reacts faster than glucose, accelerating the assay.

  • Phosphate Buffer (0.2 M, pH 7.4) containing 0.02% Sodium Azide (antibacterial).

  • Positive Control: Aminoguanidine HCl.

Workflow:

  • Reaction Setup:

    • Control Wells: 50 µL BSA + 50 µL Fructose + 50 µL Buffer.

    • Test Wells: 50 µL BSA + 50 µL Fructose + 50 µL Test Compound (Concentration range: 0.1 mM – 50 mM).

    • Blanks: BSA alone, Compound alone (to correct for intrinsic fluorescence).

  • Incubation: Seal plate with parafilm to prevent evaporation. Incubate at 37°C for 7 days in the dark.

  • Readout: Measure fluorescence on a microplate reader.

    • Excitation: 370 nm

    • Emission: 440 nm

  • Calculation:

    
    
    
Protocol C: GLUT-Competency Uptake Assay

Objective: Determine if the glucosyl moiety confers GLUT-specific transport.

Cell Line: CHO-K1 (Low GLUT expression) vs. CHO-GLUT1 (Overexpressing GLUT1).

  • Seeding: Seed cells at

    
     cells/well in 24-well plates.
    
  • Starvation: Wash cells with Krebs-Ringer Phosphate HEPES (KRPH) buffer. Incubate for 30 min to deplete intracellular glucose.

  • Competition:

    • Incubate cells with radiolabeled [³H]-2-Deoxyglucose (2-DG) (0.1 µCi/mL) in the presence of increasing concentrations of N1-β-D-Glucopyranosylamino-guanidine HNO3 (0, 1, 10, 100 mM).

    • Control: Use Cytochalasin B (10 µM) as a complete GLUT blocker.

  • Termination: Wash cells 3x with ice-cold PBS containing 10 mM unlabeled glucose (to stop transport).

  • Lysis & Counting: Lyse cells in 0.1 M NaOH. Measure radioactivity via liquid scintillation counting.

  • Interpretation: If the compound utilizes GLUTs, it will competitively inhibit [³H]-2-DG uptake in a dose-dependent manner specifically in GLUT-overexpressing cells.

Synthesis & Purification Workflow

For researchers synthesizing this compound de novo or purifying crude commercial batches.

Reaction Principle: Condensation of D-glucose with aminoguanidine nitrate in the presence of a catalyst, followed by selective crystallization.

Synthesis_WorkflowStartReagents:D-Glucose + Aminoguanidine HNO3RefluxCondensationSolvent: MeOH/H2OTemp: 60-70°C, 4hStart->Reflux Acid CatalystEvapEvaporation(Reduced Pressure)Reflux->EvapResidueSyrupy ResidueEvap->ResidueCrystRecrystallizationSolvent: EtOH/Water (9:1)Residue->Cryst Slow CoolingFilterFiltration & Drying(Vacuum, P2O5)Cryst->FilterQCQC Analysis(NMR, MS, MP)Filter->QC

Figure 2: Synthetic workflow for the isolation of high-purity N1-β-D-Glucopyranosylamino-guanidine nitrate.

Critical QC Parameters:

  • Melting Point: The nitrate salt should have a sharp melting point (check specific batch CoA, typically >150°C dec).

  • NMR: ¹H-NMR in D₂O must show the anomeric proton doublet at

    
     ppm (depending on 
    
    
    ratio, though
    
    
    is preferred for GLUT recognition).
  • Nitrate Check: Verify stoichiometry using elemental analysis (N content).

References

  • Santa Cruz Biotechnology. N1-b-D-Glucopyranosylamino-guanidine HNO3 Product Data Sheet.Link

  • Thornalley, P. J. (2003). "Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts." Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

  • Wrodnigg, T. M., et al. (2023). "Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives." Molecules, 28(7), 3042. Link

  • Saczewski, F., & Balewski, L. (2009).[2] "Biological activities of guanidine compounds." Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Link

  • Organic Syntheses. "Guanidine Nitrate Synthesis Procedures." Org.[3][4] Synth. Coll. Vol. 1, p.302 (1941). Link

Application Notes and Protocols: N1-b-D-Glucopyranosylamino-guanidine HNO3 as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N1-b-D-Glucopyranosylamino-guanidine HNO3 is a specialized chemical entity. The following application notes are based on the known functionalities of its constituent moieties—D-glucose and aminoguanidine. These protocols are provided as illustrative examples and should be adapted and validated for specific experimental contexts.

Introduction: A Probe of Dual Functionality

N1-b-D-Glucopyranosylamino-guanidine HNO3 (CAS 109853-83-0) is a unique molecular entity that combines a glucose targeting moiety with a reactive aminoguanidine group.[1] This structure presents a compelling case for its use as a molecular probe in several key areas of biomedical research. The D-glucopyranosyl unit can facilitate entry into cells via glucose transporters (GLUTs), which are often overexpressed in cancer cells and other metabolically active tissues.[2] The aminoguanidine component is a well-documented inhibitor of several classes of enzymes and processes, most notably as an inhibitor of Advanced Glycation End-product (AGE) formation and as an inhibitor of nitric oxide synthase (NOS) and diamine oxidase (DAO).[3][4][5]

This guide provides a theoretical framework and example protocols for the application of N1-b-D-Glucopyranosylamino-guanidine HNO3 as a molecular probe in proteomics and cell biology.

Molecular Profile:

PropertyValue
CAS Number 109853-83-0
Molecular Formula C7H16N4O5.HNO3
Molecular Weight 299.24 g/mol
Category Carbohydrates, Monosaccharides

Application I: Probing Cellular Glucose Uptake and Metabolism

The glucose moiety of N1-b-D-Glucopyranosylamino-guanidine HNO3 suggests its potential as a probe for identifying and characterizing cells with high glucose metabolic activity, such as cancer cells. By virtue of its recognition by glucose transporters, the probe can be used in competitive binding assays or, if appropriately labeled, for direct imaging of glucose uptake.[2][6]

Scientific Rationale:

Cancer cells exhibit a high rate of glycolysis, leading to an overexpression of GLUTs on their cell surface.[2] Molecules that mimic glucose can be preferentially taken up by these cells. While N1-b-D-Glucopyranosylamino-guanidine HNO3 is not fluorescent, it can be used as a competitive inhibitor in uptake assays with fluorescent glucose analogs like 2-NBDG to quantify the expression and activity of GLUTs.

Experimental Workflow: Competitive Glucose Uptake Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cells in a multi-well plate Culture Culture to desired confluency Seed_Cells->Culture Starve Glucose-starve cells Culture->Starve Add_Probe Add N1-b-D-Glucopyranosylamino- guanidine HNO3 (varying conc.) Starve->Add_Probe Add_2NBDG Add fluorescent glucose analog (2-NBDG) Add_Probe->Add_2NBDG Incubate Incubate for a defined period Add_2NBDG->Incubate Wash Wash cells to remove excess probe Incubate->Wash Lyse Lyse cells Wash->Lyse Measure_Fluorescence Measure fluorescence intensity Lyse->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for a competitive glucose uptake assay.

Protocol: Competitive Inhibition of 2-NBDG Uptake

Materials:

  • N1-b-D-Glucopyranosylamino-guanidine HNO3

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Cell line of interest (e.g., HeLa, MCF-7)

  • 96-well black, clear-bottom tissue culture plates

  • Glucose-free DMEM

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).

  • Glucose Starvation: On the day of the experiment, gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 1-2 hours.

  • Inhibitor Preparation: Prepare a serial dilution of N1-b-D-Glucopyranosylamino-guanidine HNO3 in glucose-free DMEM.

  • Competitive Inhibition: Add the N1-b-D-Glucopyranosylamino-guanidine HNO3 dilutions to the respective wells. Include a control group with no inhibitor.

  • Fluorescent Probe Addition: Immediately add 2-NBDG to all wells at a final concentration of 100 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of N1-b-D-Glucopyranosylamino-guanidine HNO3 to determine the IC50 value, which represents the concentration of the probe required to inhibit 50% of the 2-NBDG uptake.

Application II: Probing and Inhibiting Advanced Glycation End-product (AGE) Formation

The aminoguanidine moiety is a known inhibitor of AGE formation, which is implicated in diabetic complications and aging.[3][7][8] N1-b-D-Glucopyranosylamino-guanidine HNO3 can be used as a tool to study the mechanisms of glycation and to screen for potential inhibitors.

Scientific Rationale:

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins. Aminoguanidine traps reactive dicarbonyl intermediates, such as methylglyoxal and glyoxal, thereby preventing their crosslinking with proteins.[7] The presence of the glucose moiety on the probe may influence its localization and interaction with glycating proteins.

Mechanism of AGE Inhibition by Aminoguanidine

G Protein Protein (e.g., BSA) Dicarbonyls Reactive Dicarbonyls (e.g., Methylglyoxal) Protein->Dicarbonyls + Glucose Glucose Glucose AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs + Protein Trapped_Intermediate Trapped Intermediate Dicarbonyls->Trapped_Intermediate + Probe Probe N1-b-D-Glucopyranosylamino- guanidine HNO3

Caption: Simplified mechanism of AGE inhibition.

Protocol: In Vitro AGE Formation Inhibition Assay

Materials:

  • N1-b-D-Glucopyranosylamino-guanidine HNO3

  • Bovine serum albumin (BSA)

  • D-glucose or Fructose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide

  • Spectrofluorometer (Excitation/Emission: ~370/440 nm)

Procedure:

  • Reaction Mixture Preparation: In a series of sterile microcentrifuge tubes, prepare reaction mixtures containing:

    • BSA (10 mg/mL)

    • D-glucose (100 mM)

    • Sodium azide (0.02% w/v) as a preservative

    • Varying concentrations of N1-b-D-Glucopyranosylamino-guanidine HNO3 (e.g., 0.1, 1, 10 mM)

    • Bring the final volume to 1 mL with PBS.

    • Include a positive control (Aminoguanidine) and a negative control (no inhibitor).

  • Incubation: Incubate the tubes at 37°C for 1-4 weeks in the dark.

  • Fluorescence Measurement: After incubation, dilute the samples 1:10 in PBS. Measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis: Calculate the percentage of inhibition of AGE formation for each concentration of the probe using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100 Plot the percentage of inhibition against the probe concentration to determine its inhibitory potency.

Application III: Activity-Based Probing of Carbohydrate-Processing Enzymes

Given its listing for "proteomics research" and its structure as a sugar derivative, N1-b-D-Glucopyranosylamino-guanidine HNO3 could potentially function as an activity-based proteomics probe (ABPP) for carbohydrate-processing enzymes, such as glycosidases.[9][10]

Scientific Rationale:

ABPPs are designed to covalently bind to the active site of enzymes, allowing for their identification and characterization within complex proteomes.[10] The glucose moiety of the probe can guide it to the active site of glucose-processing enzymes. While the guanidine group is not a classic warhead for covalent modification, under certain enzymatic conditions or with photoactivation, it could potentially form a covalent bond with active site residues. This application is more speculative and would require significant validation.

Hypothetical Workflow for ABPP

G cluster_labeling Labeling cluster_detection Detection & Analysis Proteome Cell lysate or purified enzyme Add_Probe Add N1-b-D-Glucopyranosylamino- guanidine HNO3 Proteome->Add_Probe Incubate Incubate to allow binding Add_Probe->Incubate SDS_PAGE SDS-PAGE Incubate->SDS_PAGE Western_Blot Western Blot (if antibody exists) SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry (for protein ID) SDS_PAGE->Mass_Spec

Caption: General workflow for activity-based protein profiling.

Protocol: Screening for Enzyme Inhibition (A Precursor to ABPP)

Materials:

  • N1-b-D-Glucopyranosylamino-guanidine HNO3

  • Target enzyme (e.g., a commercial β-glucosidase)

  • Chromogenic or fluorogenic substrate for the enzyme (e.g., p-nitrophenyl-β-D-glucopyranoside)

  • Enzyme reaction buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the appropriate reaction buffer.

  • Inhibitor Dilution: Prepare a serial dilution of N1-b-D-Glucopyranosylamino-guanidine HNO3 in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Monitor Reaction: Monitor the absorbance or fluorescence of the product over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine if N1-b-D-Glucopyranosylamino-guanidine HNO3 inhibits the enzyme and to calculate its IC50 or Ki value.

Safety and Handling

References

  • Yuan, L., et al. (2013). Development of a deep-red fluorescent glucose-conjugated bioprobe for in vivo tumor targeting. Chemical Communications. [Link]

  • Wu, L., et al. (2015). Activity-based proteomics probes for carbohydrate-processing enzymes: Current trends and future outlook. ResearchGate. [Link]

  • Miyata, T., et al. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology. [Link]

  • An, F., et al. (2014). Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts. PMC. [Link]

  • Wang, J., et al. (2016). Imaging glucose uptake inside single cells. SPIE. [Link]

  • Srivastava, A., & Loganathan, D. (2013). Synthesis of guanidino sugar conjugates as GlcβArg analogs. Glycoconjugate Journal. [Link]

  • O'Donnell, J. C., et al. (2015). Inhibition and breaking of advanced glycation end-products (AGEs) with bis-2-aminoimidazole derivatives. PMC. [Link]

  • Bełtowski, J., & Wójcicka, G. (2001). Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed. [Link]

  • Póczy, E., et al. (2023). More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants. MDPI. [Link]

  • Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: Implications for advanced glycation and diabetic complications. Diabetologia. [Link]

  • Bertoldo, J. B., et al. (2022). Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E. Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N1-β-D-Glucopyranosylamino-guanidine HNO₃

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for N1-β-D-Glucopyranosylamino-guanidine HNO₃ (CAS: 109853-83-0). It is designed to assist researchers in overcoming solubility challenges, ensuring experimental reproducibility, and maintaining compound stability.[1]

Status: Active | Ticket ID: SOL-109853 | Tier: L3 Senior Application Support Product: N1-β-D-Glucopyranosylamino-guanidine HNO₃ Chemical Formula: C₇H₁₆N₄O₅[1] · HNO₃ | MW: 299.24 g/mol [2][3]

Diagnostic Triage: Identify Your Solubility Issue[1]

Before proceeding to protocols, identify the specific behavior you are observing. This molecule combines a hydrophilic glucose moiety with a polar guanidinium nitrate salt, creating unique solvation requirements.[1]

ObservationProbable CauseRecommended Action
Particulates remain after vortexing Kinetic trap (strong crystal lattice)Proceed to Protocol A (Thermodynamic Activation)
Cloudiness upon cooling Supersaturation / Temperature shockSee Protocol C (Stabilization)
Precipitation in cell media Ionic strength "salting out" or pH clashSee Protocol D (Biological Matrix)
Insoluble in Chloroform/Hexane Wrong solvent class (Compound is polar)Switch to DMSO or Water immediately

Core Solubility Protocols

Protocol A: Aqueous Solubilization (Standard)

Best for: Stock solutions, aqueous buffers, and chemical synthesis.

Mechanism: The nitrate counter-ion (NO₃⁻) and the hydroxyl groups on the glucopyranosyl ring require a high-dielectric medium to overcome the lattice energy.

  • Weighing: Accurately weigh the target amount of N1-β-D-Glucopyranosylamino-guanidine HNO₃.

  • Solvent Addition: Add deionized water (Milli-Q, 18.2 MΩ) to 80% of the final target volume.[1]

    • Note: Do not add PBS or saline yet.[1] High salt concentrations can suppress initial dissolution (common ion effect).[1]

  • Physical Agitation: Vortex vigorously for 30–60 seconds.

  • Thermal Assist (If needed): If particulates persist, sonicat in a water bath at 35°C–40°C for 5 minutes.

    • Warning: Do not exceed 50°C. Aminoguanidine derivatives can undergo thermal degradation or Maillard-type rearrangements at high temperatures [1].[1]

  • Final Volume: Once clear, dilute to the final volume with water.

Protocol B: High-Concentration DMSO Stock

Best for: High-throughput screening (HTS) or when small aliquot additions to media are required.

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts hydrogen bonding in the crystal lattice without protonating/deprotonating the guanidinium group.

  • Preparation: Use anhydrous DMSO (Grade ≥99.9%).[1] Moisture in DMSO can reduce solubility over time.[1]

  • Concentration Limit: Target a maximum stock concentration of 50–100 mM .

  • Dissolution: Add DMSO and vortex. The solution should clear rapidly.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake and crystallization.

Protocol C: Troubleshooting "Crash Out" in Buffers

Issue: The compound dissolves in water but precipitates when added to PBS or cell culture media.[1]

Root Cause: The "Salting Out" effect.[1] The high ionic strength of PBS competes for water molecules, reducing the hydration shell around the glucosyl-guanidine complex.

Solution:

  • Pre-dissolve: Prepare a 10x or 100x concentrate in pure water or DMSO first.[1]

  • Dropwise Addition: Add the concentrate slowly to the stirring buffer/media.

  • Temperature Matching: Ensure the buffer is pre-warmed to 37°C before addition. Cold shock triggers precipitation.[1]

Technical Deep Dive: The Solubility Pathway

The following diagram illustrates the decision logic and physical chemistry pathways for solubilizing this specific nitrate salt.

SolubilityLogic Start Start: Solid N1-b-D-Glucopyranosylamino-guanidine HNO3 SolventChoice Select Solvent System Start->SolventChoice NonPolar Non-Polar (Chloroform, Hexane, Ether) SolventChoice->NonPolar Lipophilic Route Polar Polar (Water, DMSO, Methanol) SolventChoice->Polar Hydrophilic Route Fail1 INSOLUBLE Reason: Ionic/Hydrophilic nature NonPolar->Fail1 Dissolution Initial Mixing (Vortex) Polar->Dissolution Check Visual Inspection Dissolution->Check Clear Clear Solution (Proceed to Experiment) Check->Clear Success Cloudy Cloudy / Particulates Check->Cloudy Failure Troubleshoot Apply Thermal/Kinetic Energy (Sonication @ 35°C) Cloudy->Troubleshoot Check2 Re-Inspect Troubleshoot->Check2 Success2 Dissolved Check2->Success2 Fail2 Persistent Solid Check2->Fail2 AltStrategy Switch Strategy: 1. Lower Concentration 2. Check pH (Acidify slightly) 3. Use DMSO co-solvent Fail2->AltStrategy

Caption: Decision tree for solubilizing ionic-hydrophilic conjugates. Blue paths indicate recommended workflows.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. Aminoguanidine derivatives and glycosides are sensitive to high heat and pressure.[1] Autoclaving can lead to hydrolysis of the glycosidic bond or degradation of the guanidine moiety.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane [2].

Q2: Why is the solution turning yellow over time? A: Yellowing indicates oxidation or the formation of advanced glycation end-products (AGEs) precursors, ironically what the compound is often studied to inhibit. Store stock solutions at -20°C, protected from light, and use within 1 month.

Q3: Is the nitrate salt (HNO₃) cytotoxic? A: At typical experimental concentrations (µM to low mM range), the nitrate counter-ion is generally non-toxic. However, controls using sodium nitrate (NaNO₃) are recommended if you are studying nitrogen metabolism or nitric oxide pathways, as the nitrate itself can be a substrate [3].

Q4: Can I use ethanol? A: The compound has limited solubility in pure ethanol.[1] However, a 50:50 Water:Ethanol mixture can be effective and aids in sterile evaporation if needed.[1]

Summary Data Table

PropertyValue / Characteristic
Primary Solvent Water (Milli-Q)
Secondary Solvent DMSO (Dimethyl sulfoxide)
Incompatible Solvents Hexane, Chloroform, Ethyl Acetate
Max Solubility (Est.) ~50 mM (Water), ~100 mM (DMSO)
Storage (Solid) -20°C, Desiccated
Storage (Solution) -20°C, Amber Vial, <1 Month
pKa (Guanidinium) ~11–12 (Basic) [4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2146, Aminoguanidine.[1] (Structural analog reference for stability). Available at: [Link]

  • ScienceMadness Wiki. Aminoguanidinium nitrate properties and synthesis.[1] (Reference for nitrate salt solubility characteristics). Available at: [Link]

Sources

purification challenges of N1-b-D-Glucopyranosylamino-guanidine HNO3

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular purification, this Technical Support Center provides a focused resource for researchers tackling the challenges associated with N1-b-D-Glucopyranosylamino-guanidine HNO3 . As a highly polar, charged species, this molecule demands a nuanced approach that diverges from standard purification protocols.

This guide, structured as a series of troubleshooting scenarios and frequently asked questions, is designed to empower you, the researcher, with the foundational knowledge and practical steps needed to achieve high purity and yield. We will delve into the "why" behind each technique, grounding our recommendations in the physicochemical properties of glycosylguanidines.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, common problems encountered during the purification of N1-b-D-Glucopyranosylamino-guanidine HNO3.

Question 1: My final yield after recrystallization is extremely low. What went wrong?

Answer:

Low recovery from recrystallization is a frequent issue, typically stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to find a solvent that dissolves your compound well when hot but poorly when cold.[1] For a polar molecule like N1-b-D-Glucopyranosylamino-guanidine HNO3, the choice of solvent is critical.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, keeping your product in the mother liquor.

    • Solution: Conduct a systematic solvent screen. Water and ethanol are excellent starting points for highly polar compounds.[2] If the compound is too soluble in one solvent, a two-solvent system (e.g., ethanol/ethyl acetate or methanol/acetonitrile) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent (antisolvent) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[2]

  • Using Excessive Solvent: A common error is adding too much hot solvent to dissolve the crude material.[3] This keeps the concentration of your target molecule below its saturation point even after cooling, preventing crystallization.

    • Solution: Add the hot solvent in small portions to your crude solid, waiting for dissolution after each addition, until the solid just dissolves.[1] Patience here is key to maximizing yield.

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the compound to "crash out" as a fine, often impure, powder or oil instead of forming a pure crystal lattice.[4]

    • Solution: Allow the flask to cool slowly to room temperature first. Once it has reached ambient temperature and you observe initial crystal formation, then transfer it to an ice bath to complete the crystallization process.[3]

Solvent/SystemSuitability for Polar CompoundsComments
Water HighExcellent for highly polar, salt-like compounds. Can be heated to high temperatures.[2]
Ethanol/Methanol HighGood general-purpose polar solvents. Often used in combination with less polar solvents.
n-Hexane/Acetone ModerateA common two-solvent system. The polarity can be finely tuned by adjusting the ratio.[2]
Acetonitrile/Water HighOften used in reverse-phase and HILIC chromatography; can also be effective for recrystallization.

Table 1. Common Solvents for Recrystallization of Polar Compounds.

Question 2: My compound "oils out" instead of forming crystals during cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is common with compounds that have melting points lower than the boiling point of the solvent or when significant impurities are present that disrupt crystal formation.

Potential Causes & Solutions:

  • High Impurity Load: Impurities can act as "anti-solvents" for your desired compound or physically inhibit the formation of an ordered crystal structure.

    • Solution: The crude material may be too impure for recrystallization to be effective. A preliminary purification step using chromatography is recommended to remove the bulk of impurities before attempting a final recrystallization. (See Question 4 for chromatography details).

  • High Supersaturation: If the solution is cooled too quickly or is excessively concentrated, the molecules may not have time to orient themselves into a crystal lattice.

    • Solution: Reheat the solution until the oil redissolves. You may need to add a small, additional amount of solvent. Allow it to cool much more slowly. If crystals are still not forming, try scratching the inside of the flask with a glass rod at the solution's surface.[4] This creates microscopic scratches that can serve as nucleation points for crystal growth.

  • Seed Crystal Initiation: Sometimes, crystallization needs a template to begin.

    • Solution: Add a single, tiny crystal of a previously purified batch (a "seed crystal") to the cooled, supersaturated solution.[4] This provides a pre-formed lattice onto which other molecules can deposit, initiating the crystallization process.

Question 3: After recrystallization, I still see starting materials (e.g., aminoguanidine) or other impurities by TLC/NMR. Why aren't they being removed?

Answer:

This indicates that the impurities have similar solubility profiles to your target compound, causing them to co-crystallize. When recrystallization fails to provide adequate purity, a technique with a different separation mechanism, such as chromatography, is necessary.

Solution: Chromatographic Purification

For N1-b-D-Glucopyranosylamino-guanidine HNO3, its high polarity and charge make traditional silica gel chromatography ineffective. The compound would likely show little to no mobility. The recommended approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Why HILIC? HILIC uses a polar stationary phase (like silica or an amine-functionalized silica) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile, with a smaller amount of a polar solvent, like water.[5] Water acts as the strong eluting solvent.[6] This setup is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[5][6]

  • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like our glycosylguanidine, partition between this aqueous layer and the less polar mobile phase. This allows for effective separation based on polarity.

Caption: HILIC Purification Workflow for Polar Compounds.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about handling and purifying N1-b-D-Glucopyranosylamino-guanidine HNO3.

Question 4: What is the best overall purification strategy to start with?

Answer:

The optimal strategy depends on the scale and initial purity of your crude product. A two-stage approach is often most effective.

Caption: Decision Tree for Purification Strategy.

  • For Relatively Clean Crude Product (>90% purity): Direct recrystallization is the most efficient method. It is faster, requires less solvent, and is easily scalable. Start with the solvent screening described in Question 1.

  • For Impure or Oily Crude Product (<90% purity): A primary purification using HILIC flash chromatography is the best approach.[5][6] This will remove the majority of impurities with different polarities. The resulting cleaner product, after solvent removal, can then be further polished by recrystallization to obtain a highly pure, crystalline solid.

Question 5: I'm setting up a HILIC method. What column and mobile phase should I start with?

Answer:

Method development in HILIC involves optimizing the stationary and mobile phases for your specific compound. Here are robust starting conditions for N1-b-D-Glucopyranosylamino-guanidine HNO3.

ParameterRecommended Starting PointRationale
Stationary Phase (Column) Amine-bonded silica (NH2) The amine functionality provides a moderately polar surface and can engage in weak ion-exchange interactions, which aids in retaining the positively charged guanidinium group.[6] Bare silica is also an option.
Mobile Phase A Acetonitrile (ACN)The weak, non-polar component of the mobile phase.
Mobile Phase B Water with 0.1% Formic Acid or Acetic AcidWater is the strong, polar eluting solvent.[6] The addition of a small amount of acid ensures the guanidinium group remains protonated and helps to produce sharper peaks.
Starting Gradient 95% A -> 5% BBegin with a high organic content to ensure the polar analyte is strongly retained on the column.
Elution Gradient Linear gradient from 5% B to 40-50% B over 10-20 column volumesGradually increasing the water content will elute compounds in order of increasing polarity. Your highly polar target should elute at a relatively high aqueous percentage.
Detection ELSD, CAD, or Low UV (if no chromophore)Since the glucose and guanidine moieties lack strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are ideal. If unavailable, detection at low UV wavelengths (~200-210 nm) may be possible.[7]

Table 2. Recommended Starting Conditions for HILIC Method Development.

Question 6: How should I handle and store the purified N1-b-D-Glucopyranosylamino-guanidine HNO3 to ensure its stability?

Answer:

The stability of your purified compound is crucial for reliable experimental results. Both the guanidinium and glycosidic components have stability considerations.

  • pH Stability: Guanidinium salts are generally stable in neutral to acidic aqueous solutions.[8] However, guanidines can be susceptible to hydrolysis under strongly alkaline (high pH) conditions.[9] Therefore, always dissolve and handle the compound in neutral or slightly acidic buffers (pH 4-7). Avoid strong bases.

  • Thermal Stability: While many salts are thermally stable as solids, prolonged exposure to high temperatures in solution can promote degradation. During purification, avoid unnecessarily prolonged heating. When evaporating solvents after chromatography, use a rotary evaporator at a moderate temperature (e.g., ≤40°C) or, ideally, lyophilize (freeze-dry) from an aqueous solution for the gentlest drying.

  • Storage:

    • Short-Term: Store as a solid in a desiccator at room temperature, protected from moisture.

    • Long-Term: For maximum stability, store the solid at low temperatures (-20°C or -80°C) in a tightly sealed container with a desiccant. Aqueous stock solutions should be freshly prepared, but if storage is necessary, they should be filter-sterilized, aliquoted, and frozen at -80°C.

References

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]

  • Byers, D. M., & Verpoorte, J. A. (1978). Structural stability of glycophorin. Effects of heat and guanidine . HCl. Biochimica et Biophysica Acta (BBA) - Protein Structure, 533(2), 478–486. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3369-3375. [Link]

  • Demchenko, A. V., et al. (2015). Glycosyl nitrates in synthesis: streamlined access to glucopyranose building blocks differentiated at C-2. Beilstein Journal of Organic Chemistry, 11, 2346–2353. [Link]

  • Somsák, L., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides as Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 25(8), 4559. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Ghoneim, A. A., et al. (2019). Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 11(5), 20-32. [Link]

  • Rojas-Montes, J., et al. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. RSC Advances, 14(4), 2459–2470. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • BioSpectra. (2021, February 4). GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Bioprocess Online. (2024, March 27). Top Challenges In Recombinant Protein Purification Process Development. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

  • King, A. W. T., et al. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 15(1), 1-8. [Link]

  • Liddell, J. (2022, February 22). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Guanidine. [Link]

  • Taboada, H., et al. (2015). Guanidine hydrochloride and urea effects upon thermal stability of Glossoscolex paulistus hemoglobin (HbGp). International Journal of Biological Macromolecules, 74, 259-266. [Link]

  • Magen Biotechnology Co., Ltd. (n.d.). Guanidine hydrochloride. [Link]

Sources

Technical Support Center: N1-β-D-Glucopyranosylamino-guanidine HNO₃

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-AG-GLU-001 Subject: Stabilization, Handling, and Prevention of Side Reactions Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Core Safety Directive: The Nitrate Salt Hazard

CRITICAL WARNING: Before proceeding with any experimental protocols, you must acknowledge the energetic nature of this compound.

  • Hazard: Guanidine nitrate salts are chemically related to high-energy materials (propellants/explosives). While the glucosyl adduct reduces the energy density compared to pure aminoguanidine nitrate, the

    
     salt form retains oxidizing potential.
    
  • Mandatory Protocol:

    • NEVER heat the dry solid above 60°C.

    • NEVER grind the dry solid with metal spatulas or in a ball mill (friction sensitivity).

    • Storage: Store in a dedicated flammables/oxidizers cabinet, separate from reducing agents and organic solvents.

The Reaction Landscape: Visualizing the Instability

To prevent side reactions, you must understand the competing pathways. The target compound is a Glycosylamine (Schiff Base) .[1] It is a kinetic product that exists in a precarious equilibrium.

ReactionLandscape Reactants Glucose + Aminoguanidine Target N1-β-D-Glucosyl-AG (Target) (Kinetic Product) Reactants->Target Condensation (Dry MeOH, <50°C) Triazine Triazine Derivatives (If oxidation occurs) Reactants->Triazine Oxidation/Dicarbonyls Target->Reactants Hydrolysis (H2O, Acidic pH) Amadori Amadori Product (1-amino-1-deoxy-2-ketose) (Thermodynamic Sink) Target->Amadori Rearrangement (Heat, Weak Acid) Anomer α-Anomer (Equilibrium Impurity) Target->Anomer Mutarotation (Solution Equilibrium) Hydrolysis Hydrolysis Products (Free Glucose + AG)

Figure 1: The stability landscape of N1-β-D-Glucopyranosylamino-guanidine. The target is a reversible intermediate; water drives it back to reactants, while heat drives it forward to the irreversible Amadori product.

Troubleshooting Guide: Avoiding Side Reactions
Issue 1: Rapid Hydrolysis (Loss of Product in Solution)

Symptoms: NMR shows increasing signals for free glucose (


 5.2/4.6 ppm) and free aminoguanidine. Mass spec shows loss of the parent ion (M+1).
  • Mechanism: The

    
     bond is a glycosylamine linkage.[1] In the presence of water and acid (provided by the 
    
    
    
    counterion), the Schiff base hydrolyzes back to the starting materials.
  • Root Cause: Dissolving the nitrate salt in unbuffered water or wet organic solvents.

  • Corrective Action:

    • Solvent Choice: Use anhydrous methanol or DMSO for stock solutions. Avoid water unless necessary for biological assay.

    • Buffering: If aqueous media is required, use a strong phosphate buffer (pH 7.4). The neutral pH stabilizes the glycosylamine relative to acidic conditions.

    • Temperature: Keep aqueous solutions on ice (4°C). Hydrolysis rates increase exponentially with temperature.

Issue 2: The Amadori Rearrangement (Browning/Yellowing)

Symptoms: Sample turns yellow/brown over time. UV-Vis shows new absorbance peaks around 280-320 nm.

  • Mechanism: The glucosyl-aminoguanidine rearranges to form a 1-aminoguanidino-1-deoxy-fructose derivative. This is the "Amadori product," which is thermodynamically more stable than your target.

  • Root Cause: Heating the compound to speed up dissolution or drying it at elevated temperatures (>40°C).

  • Corrective Action:

    • Cold Processing: Never heat the reaction or the solution above 40°C.

    • Acid Control: While strong acid promotes hydrolysis, weak acids (like acetic acid) often catalyze the Amadori rearrangement. Ensure your purification mobile phases are free of carboxylic acids.

Issue 3: Anomerization (

Conversion)

Symptoms: Splitting of the anomeric proton signal in


-NMR. The pure 

-anomer (doublet,

Hz) develops a smaller partner signal (doublet,

Hz).
  • Mechanism: Mutarotation via ring opening/closing.

  • Root Cause: Protracted storage in solution.

  • Corrective Action:

    • This is often unavoidable in solution. However, crystallization preferentially selects the

      
      -form.
      
    • Protocol: Recrystallize from cold MeOH/Et2O to reset the anomeric purity.

Optimized Handling Protocols
Protocol A: Synthesis & Purification (Minimizing Side Products)

Objective: Isolate the kinetic product (glycosylamine) without triggering Amadori rearrangement.

StepActionTechnical Rationale
1 Reactants Mix Aminoguanidine

and D-Glucose (1:1.1 molar ratio) in anhydrous methanol .
2 Catalysis Add catalytic trace of HCl (optional) or rely on the nitrate salt's acidity. Do not reflux.
3 Precipitation Concentrate methanol to 20% volume at <35°C (Rotavap). Add cold Isopropanol or Ether.
4 Filtration Filter the white precipitate. Wash with cold Et2O.
5 Drying Vacuum dry over

at room temperature.
Protocol B: Storage Standards
  • Container: Amber glass vial with a Teflon-lined cap (hygroscopic protection).

  • Environment: -20°C freezer.

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

  • Shelf Life:

    • Solid (Desiccated, -20°C): 6-12 months.

    • Solution (Aqueous, pH 7): < 4 hours.

    • Solution (DMSO, Dry): 1 week.

Frequently Asked Questions (FAQ)

Q: Can I convert the nitrate salt to the hydrochloride salt? A: Yes, but proceed with caution. You cannot use standard acid/base extraction because the free base is unstable and will hydrolyze.

  • Method: Use ion exchange resin (Amberlite IRA-400 Cl form) in methanol. Elute quickly and evaporate at low temperature. Do not expose the free base to water.

Q: Why does my product smell like ammonia? A: This indicates advanced degradation. If the guanidine moiety hydrolyzes or oxidizes, it can release ammonia or nitrogen oxides. Discard the sample immediately as this may indicate the formation of unstable intermediates.

Q: Is this compound an AGE inhibitor? A: Yes, but it is also a precursor to AGEs if mishandled. Aminoguanidine (the starting material) is the inhibitor. The Glucosyl-AG is the first intermediate. If you are studying AGE inhibition, you are likely trying to prevent the formation of this compound's downstream products (Amadori/Maillard polymers).

Q: Can I sterilize the solution by autoclaving? A: ABSOLUTELY NOT. Autoclaving (121°C, high pressure steam) will instantly hydrolyze the compound and likely trigger rapid Maillard browning (caramelization) or even a pressure reaction with the nitrate. Use 0.22


 sterile filtration only.
References
  • Edelstein, D., & Brownlee, M. (1992).[2] Mechanistic Studies of Advanced Glycosylation End Product Inhibition by Aminoguanidine. Diabetes, 41(1), 26-29.[2] Link

    • Supports: Mechanism of aminoguanidine reaction with glucose and Amadori products.
  • Hirsch, J., et al. (1995). The reaction of D-glucose with aminoguanidine.[2] Carbohydrate Research, 273(2), 171-177. Link

    • Supports: Synthesis conditions, isolation of the -anomer, and crystallographic d
  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts.[3] Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

    • Supports: Kinetics of the reaction and side product formation (triazines).[4]

  • ChemicalBook. (2023).[5] Aminoguanidinium nitrate - Safety Data Sheet. Link

    • Supports: Safety handling of nitrate salts and explosive hazards.[5]

Sources

storage and handling best practices for N1-b-D-Glucopyranosylamino-guanidine HNO3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N1-b-D-Glucopyranosylamino-guanidine HNO3 (CAS 109853-83-0).[1] This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this compound. Adherence to these best practices is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of N1-b-D-Glucopyranosylamino-guanidine HNO3.

What are the recommended storage conditions for N1-b-D-Glucopyranosylamino-guanidine HNO3?

Proper storage is crucial to maintain the stability and integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is also recommended to keep it away from combustible materials and sources of ignition and heat.

What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE is essential to prevent exposure. Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[2] In case of inadequate ventilation, a NIOSH-approved respirator may be necessary.[3]

What are the primary hazards associated with N1-b-D-Glucopyranosylamino-guanidine HNO3?

This compound is an oxidizer and may intensify fire.[3] It is harmful if swallowed and causes serious eye irritation.[3] It can also cause skin irritation.[3][4]

How should I dispose of N1-b-D-Glucopyranosylamino-guanidine HNO3 waste?

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

What should I do in case of accidental exposure?
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]

  • Ingestion: If swallowed, rinse your mouth with water.[2] Immediately make the victim drink water (two glasses at most). Call a poison center or doctor if you feel unwell.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

II. Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with N1-b-D-Glucopyranosylamino-guanidine HNO3.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound due to improper storage.

Solution:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, well-ventilated, and away from incompatible materials).

  • Check for Physical Changes: Inspect the compound for any changes in color or consistency.

  • Perform a Quality Control Check: If possible, run a standard or control experiment to verify the activity of the compound.

  • Source a New Batch: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for your experiments.

Issue 2: Poor Solubility

Possible Cause: Use of an inappropriate solvent or incorrect solvent temperature.

Solution:

  • Consult the Technical Data Sheet: Refer to the product's technical data sheet for recommended solvents. While it is soluble in water and ethanol, solubility can be affected by pH and temperature.

  • Gentle Warming: If appropriate for your experiment, gentle warming of the solvent may aid in dissolution.

  • Sonication: Using an ultrasonic bath can also help to dissolve the compound.

Issue 3: Contamination

Possible Cause: Introduction of impurities during handling.

Solution:

  • Use Clean Equipment: Always use clean, dedicated spatulas and glassware.

  • Work in a Clean Environment: Handle the compound in a clean and controlled environment, such as a fume hood, to minimize airborne contaminants.

  • Proper Sealing: Ensure the container is tightly sealed immediately after use to prevent atmospheric moisture and other contaminants from entering.

III. Storage and Handling Best Practices

To ensure the longevity of the compound and the safety of laboratory personnel, please adhere to the following guidelines.

Storage Summary Table
ParameterRecommendation
Temperature Cool
Environment Dry and well-ventilated[2][3]
Container Tightly closed original container[2][3]
Incompatibilities Strong oxidizing agents, combustible materials, strong acids, reducing agents, bases.[2]
Handling Workflow

The following diagram illustrates the recommended workflow for handling N1-b-D-Glucopyranosylamino-guanidine HNO3.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep2 Prepare a Clean and Well-Ventilated Workspace (Fume Hood Recommended) prep1->prep2 handle1 Allow Compound to Equilibrate to Room Temperature prep2->handle1 handle2 Weigh the Desired Amount Using a Clean Spatula handle1->handle2 handle3 Dissolve in an Appropriate Solvent handle2->handle3 handle4 Tightly Seal the Container Immediately After Use handle3->handle4 clean1 Clean all Equipment Thoroughly handle4->clean1 clean2 Dispose of Waste According to Institutional and Local Regulations clean1->clean2

Caption: Recommended workflow for handling N1-b-D-Glucopyranosylamino-guanidine HNO3.

IV. Chemical Stability and Incompatibilities

N1-b-D-Glucopyranosylamino-guanidine HNO3 is chemically stable under standard ambient conditions (room temperature). However, it is a strong oxidant and can react with combustible and reducing materials.[5] It may decompose explosively upon shock, friction, or concussion, and may explode on heating.[5]

Incompatible Materials to Avoid:

  • Strong oxidizing agents

  • Combustible materials[2]

  • Strong acids[2]

  • Reducing agents[2]

  • Bases[2]

V. References

  • Macherey-Nagel. (2026, January 14). Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0561 - Guanidine Nitrate. Retrieved from [Link]

  • Loba Chemie. (2017, October 10). Guanidine Nitrate Extra Pure MSDS. Retrieved from [Link]

  • CPAchem. (2022, July 22). Safety Data Sheet. Retrieved from [Link]

  • Identipack. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2023, March 29). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]

  • Oxley, J. C., Smith, J. L., & Rogers, E. (2006). Decomposition of Urea and Guanidine Nitrate. Journal of Pyrotechnics, (23), 1-10.

  • Izato, Y., & Miyake, A. (2018). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. Science and Technology of Energetic Materials, 79(2), 43-50.

  • Ataman Kimya. (n.d.). Guanidine Nitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Nitroguanidine in Moist, Unsaturated Soils. Retrieved from [Link]

  • National Technical Reports Library. (1979). Detonation of Guanidine Nitrate and Nitroguanidine Manufactured via U/AN and BAF Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Numerical & Experimental Study of the Decomposition Pathways of Guanidinium Nitrate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N1-b-D-Glucopyranosylamino-guanidine HNO3 and Other Guanidine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and biomedical research, the guanidinium group stands out as a privileged scaffold. Its unique physicochemical properties, including its strong basicity and ability to form multiple hydrogen bonds, have made it a cornerstone in the design of a wide array of therapeutic agents.[1] This guide provides a comprehensive comparison of N1-b-D-Glucopyranosylamino-guanidine HNO3, a glycosylated guanidine derivative, with other notable guanidine compounds. While extensive biological data on N1-b-D-Glucopyranosylamino-guanidine HNO3 is not widely available in the public domain, this document serves as a foundational resource for researchers, offering a comparative framework, established experimental protocols, and a theoretical basis for evaluating its potential applications.

The Guanidinium Moiety: A Versatile Pharmacophore

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in numerous natural products and synthetic drugs.[1] Its biological significance stems from its ability to exist in a protonated state at physiological pH, forming the guanidinium cation. This charged group can engage in crucial non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets like enzymes and nucleic acids.[2] These interactions are fundamental to the diverse pharmacological activities exhibited by guanidine-containing compounds, which include antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects.[3][4]

Profiling N1-b-D-Glucopyranosylamino-guanidine HNO3

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a unique molecule that combines the guanidinium group with a glucose moiety. This glycosylation could significantly influence its pharmacokinetic and pharmacodynamic properties.

Chemical Properties:

PropertyValueSource
CAS Number 109853-83-0[5]
Molecular Formula C7H16N4O5.HNO3[5]
Molecular Weight 299.24 g/mol [5]

The presence of the glucose unit may enhance the compound's solubility and potentially facilitate its transport across cell membranes via glucose transporters. Further research is warranted to explore these possibilities and to elucidate the specific biological activities of this compound.

A Comparative Overview of Guanidine Compounds

To provide a context for evaluating N1-b-D-Glucopyranosylamino-guanidine HNO3, this section compares it with other well-characterized guanidine compounds.

Compound TypeExampleKey Biological ActivitiesNotable Characteristics
Simple Guanidine Salt Guanidine HydrochlorideProtein denaturantUsed primarily in biochemical research for protein unfolding studies.
Biguanide MetforminAntidiabeticA first-line treatment for type 2 diabetes, it primarily acts by decreasing hepatic glucose production.
Amino-guanidine AminoguanidineInhibitor of advanced glycation end products (AGEs), Nitric oxide synthase (NOS) inhibitorInvestigated for its potential in preventing diabetic complications.[6]
Guanidino-containing Antibiotics StreptomycinAntibacterialAn aminoglycoside antibiotic effective against a range of bacterial infections.
Polymeric Guanidine Polyhexamethylene biguanide (PHMB)Broad-spectrum antimicrobialUsed as a disinfectant and antiseptic.
Glycosylated Guanidine N1-b-D-Glucopyranosylamino-guanidine HNO3(Largely uncharacterized)The glucose moiety may influence its biological activity and cellular uptake.

Experimental Protocols for Comparative Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to compare the biological activities of N1-b-D-Glucopyranosylamino-guanidine HNO3 with other guanidine compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (N1-b-D-Glucopyranosylamino-guanidine HNO3 and comparator guanidines) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium without the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of guanidine compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in appropriate broth media overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination:

MIC_Determination_Workflow A Prepare serial dilutions of guanidine compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is relevant for assessing the antidiabetic potential of the compounds.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer. Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution of sodium carbonate.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition. Determine the IC50 value for each compound. Acarbose can be used as a positive control.[3][7]

Workflow for α-Glucosidase Inhibition Assay:

Alpha_Glucosidase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_readout Measurement & Analysis A Prepare α-glucosidase and pNPG solutions B Add buffer, test compound, and enzyme to plate A->B C Pre-incubate at 37°C B->C D Add pNPG to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction with Na2CO3 E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for the α-glucosidase inhibition assay.

Structure-Activity Relationships (SAR)

The biological activity of guanidine derivatives is highly dependent on their structural features. Key aspects to consider in SAR studies include:

  • Substitution on the Guanidine Group: The nature and position of substituents can significantly impact activity. For instance, hydrophobic substituents are often preferred for sigma receptor binding.[8]

  • Overall Molecular Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability and target interaction.

  • The Glycosyl Moiety: In the case of N1-b-D-Glucopyranosylamino-guanidine HNO3, the glucose unit can influence its solubility, transport, and binding to specific targets.

Conclusion and Future Directions

N1-b-D-Glucopyranosylamino-guanidine HNO3 represents an intriguing yet underexplored member of the vast family of guanidine compounds. Its unique glycosylated structure holds the potential for novel biological activities. This guide provides the necessary framework and experimental protocols for researchers to embark on a comprehensive evaluation of this compound. By systematically comparing its performance against well-established guanidine derivatives in a range of biological assays, the scientific community can unlock its therapeutic potential and contribute to the development of new and effective drugs. Future research should focus on synthesizing a library of related N-glycosyl guanidines to establish clear structure-activity relationships and to optimize their biological profiles for specific therapeutic applications.

References

  • Spandidos Publications. (2009, August 1). Polymer-conjugated guanidine is a potentially useful anti-tumor agent.
  • MDPI. (2023, December 5). Decavanadate-Bearing Guanidine Derivatives Developed as Antimicrobial and Antitumor Species.
  • ResearchGate. Comparison of the α -amylase and α -glucosidase inhibition potential of...
  • ACS Publications. (2025, September 15). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA.
  • Digital CSIC. (2022, December 8). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells.
  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2025, October 1).
  • PMC. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer.
  • MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
  • PubMed. (2022, December 8). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells.
  • Santa Cruz Biotechnology. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT.
  • PMC. Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells.
  • PMC. (2026, January 13). Antimicrobial activity of a short guanidine mimic immobilised on contact lenses.
  • PubMed. [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I.
  • PMC.
  • PMC. Representing and Comparing Site-Specific Glycan Abundance Distributions of Glycoproteins.
  • ResearchGate. Inhibitory effects of the three compounds on α‐glucosidase. A...
  • Taylor & Francis Online. (2008, October 20). Full article: α-Glucosidase inhibitory activity of cyanidin-3-galactoside and synergistic effect with acarbose.
  • RSC Publishing. (2025, September 2).
  • Frontiers. (2021, March 7).
  • PMC. In Silico Study of Alkaloids as α-Glucosidase Inhibitors: Hope for the Discovery of Effective Lead Compounds.
  • PubMed. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor.
  • PMC. (2019, November 29). Comparing different domains of analysis for the characterisation of N-glycans on monoclonal antibodies.
  • Semantic Scholar. (2019, October 30).
  • MDPI. (2024, August 20). Comparison of Four Rapid N-Glycan Analytical Methods and Great Application Potential in Cell Line Development.
  • Drug Design Org. (2005, May 15).
  • Evaluation of Enzyme Inhibitors in Drug Discovery.
  • ResearchGate. (2025, October 31). Comparing different domains of analysis for the characterisation of N-Glycans on monoclonal antibodies.
  • PubMed. (1984, September). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action.
  • PubMed. (2012, June 18). Analytical techniques for assaying nitric oxide bioactivity.
  • ACS Publications. (2022, February 10). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters.
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PMC.
  • CORE. (2014, June 25). Measurement of NO in biological samples.
  • Google Books. (2013, March 18). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.
  • PubMed. (2009, October 15). Biological Activities of Guanidine Compounds.
  • PubMed. (2013, January 22). Synthesis and biological evaluation of guanidino analogues of roscovitine.
  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis, and Biological Evaluation of Novel cRGD-Paclitaxel Conjugates for Integrin-Assisted Drug Delivery.
  • AXEL-SHOP. N-1-bD-Arabinopyranosylamino guanidine HNO3 - AXELショップ - アズワン.
  • Semantic Scholar. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • ResearchGate. Synthesis, structural elucidation and biological evaluations of new guanidine-containing terpenoids as anticancer agents | Request PDF.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of N1-β-D-Glucopyranosylamino-guanidine HNO₃: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutic development, compounds that merge the structural motifs of carbohydrates and guanidinium groups are attracting significant interest. N1-β-D-Glucopyranosylamino-guanidine HNO₃, a molecule that embodies this principle, stands as a promising candidate for further investigation. The strategic glycosylation of the highly basic guanidine core is hypothesized to modulate its pharmacokinetic properties and cellular uptake, potentially enhancing its therapeutic index.

This guide provides a comprehensive framework for the experimental cross-validation of N1-β-D-Glucopyranosylamino-guanidine HNO₃. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is structured to provide a deep, mechanistic understanding of the experimental choices, ensuring that each step is part of a self-validating system. We will explore its synthesis, characterization, and a comparative analysis of its potential biological activities against established alternatives.

Synthesis and Characterization: Establishing a Foundational Understanding

The journey of validating any novel compound begins with its synthesis and rigorous characterization. The synthetic pathway to N1-β-D-Glucopyranosylamino-guanidine HNO₃ leverages the nucleophilic character of the amine on glucosamine to react with a guanidinylating agent.

Rationale for Synthetic Approach

The chosen synthetic route is a multi-step process designed for efficiency and control over the final product's stereochemistry. The initial protection of the hydroxyl groups on the glucose moiety is a critical step to prevent unwanted side reactions and ensure the specific formation of the N-guanidinyl bond at the anomeric position.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start D-Glucosamine Hydrochloride step1 Protection of Hydroxyl Groups (e.g., Acetylation) start->step1 Acetic Anhydride, Pyridine step2 Guanidinylation of Amino Group step1->step2 Guanidinylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) step3 Deprotection of Hydroxyl Groups step2->step3 Base (e.g., NaOMe) step4 Salt Formation with Nitric Acid step3->step4 Nitric Acid product N1-β-D-Glucopyranosylamino- guanidine HNO₃ step4->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS, HRMS) product->ms Molecular Weight Confirmation ftir FTIR Spectroscopy product->ftir Functional Group Identification purity HPLC Analysis product->purity Purity Assessment

Figure 1. Workflow for the synthesis and characterization of N1-β-D-Glucopyranosylamino-guanidine HNO₃.

Step-by-Step Synthesis Protocol

The following protocol outlines a representative synthesis, drawing upon established methods for the guanidinylation of aminosugars.

  • Protection of D-Glucosamine:

    • Suspend D-glucosamine hydrochloride in a suitable solvent such as pyridine.

    • Add acetic anhydride dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with ice water and extract the acetylated product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the tetra-O-acetyl-D-glucosamine by column chromatography.

  • Guanidinylation:

    • Dissolve the protected glucosamine in an aprotic solvent like dichloromethane.

    • Add a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, and a non-nucleophilic base (e.g., proton sponge).

    • Stir the reaction at room temperature for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer and purify the protected guanidinylated product by column chromatography.

  • Deprotection:

    • Dissolve the protected product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir at room temperature for 4-6 hours until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin and filter.

    • Concentrate the filtrate under reduced pressure.

  • Salt Formation:

    • Dissolve the deprotected product in a minimal amount of water.

    • Add one equivalent of dilute nitric acid.

    • Lyophilize the solution to obtain N1-β-D-Glucopyranosylamino-guanidine HNO₃ as a solid.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A multi-technique approach is essential.[1][2]

Technique Purpose Expected Observations
¹H NMR Elucidate the proton environment and confirm the β-anomeric configuration.Characteristic signals for the anomeric proton (doublet, with a coupling constant of ~8-9 Hz indicating a trans-diaxial relationship with H-2), sugar ring protons, and guanidinium protons.
¹³C NMR Confirm the carbon skeleton and the presence of all functional groups.Signals corresponding to the anomeric carbon, the carbons of the glucopyranose ring, and the guanidinium carbon.
ESI-MS Determine the molecular weight of the cation.A peak corresponding to the [M-NO₃]⁺ ion.
HRMS Confirm the elemental composition.Provides the exact mass of the molecular ion, confirming the chemical formula.
FTIR Identify key functional groups.Characteristic absorption bands for O-H, N-H, C-N, and C=N stretching vibrations.
HPLC Assess purity.A single major peak indicating a high degree of purity.

Comparative Biological Evaluation: A Focus on Antimicrobial and Antiviral Potential

The guanidinium group is a well-known pharmacophore in a variety of biologically active molecules, including numerous antimicrobial and antiviral agents. The addition of a glucose moiety can influence the compound's interaction with cellular targets and its overall bioactivity. Therefore, we will focus our cross-validation on these two promising therapeutic areas.

Antimicrobial Activity Assessment

Rationale: The cationic nature of the guanidinium group can facilitate interaction with and disruption of negatively charged bacterial cell membranes. The glucose moiety may enhance uptake by certain bacteria or modulate the compound's specificity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Procedure (Broth Microdilution Method):

    • Prepare a stock solution of N1-β-D-Glucopyranosylamino-guanidine HNO₃ in a suitable solvent (e.g., sterile water or DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Comparative Analysis:

The performance of N1-β-D-Glucopyranosylamino-guanidine HNO₃ will be compared against a relevant flavonoid glycoside with known antimicrobial properties.

Compound Organism MIC (µg/mL) Reference
N1-β-D-Glucopyranosylamino-guanidine HNO₃ S. aureusTo be determined-
E. coliTo be determined-
C. albicansTo be determined-
Chrysoeriol-7-O-β-D-xyloside S. aureus64[3]
Luteolin-7-O-β-D-apiofuranosyl-(1→2)-β-D-xylopyranoside S. aureus32[3]
Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1→6)-β-D-(4"-hydrogenosulfate) glucopyranoside S. aureus4[3]
Antiviral Activity Assessment

Rationale: Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. The structural similarity of N1-β-D-Glucopyranosylamino-guanidine HNO₃ to nucleosides suggests it could interfere with viral replication by acting as a competitive inhibitor of viral polymerases or other key enzymes.

Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus production in the presence of the test compound.

  • Virus and Cell Line:

    • Virus: Respiratory Syncytial Virus (RSV) or a representative coronavirus (e.g., HCoV-229E).

    • Cell Line: Vero E6 cells or another susceptible cell line.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to form a confluent monolayer.

    • Prepare serial dilutions of N1-β-D-Glucopyranosylamino-guanidine HNO₃ in cell culture medium.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

    • Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

    • Collect the cell culture supernatant and determine the viral titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

    • The IC₅₀ (50% inhibitory concentration) is calculated as the concentration of the compound that reduces the viral titer by 50%.

Comparative Analysis:

The antiviral activity of N1-β-D-Glucopyranosylamino-guanidine HNO₃ will be compared against established nucleoside analog antivirals.

Compound Virus IC₅₀ (µM) Reference
N1-β-D-Glucopyranosylamino-guanidine HNO₃ RSVTo be determined-
Ribavirin RSV8.83[1]
Remdesivir SARS-CoV-2~0.77 (in Vero E6 cells)[4]
Favipiravir SARS-CoV-2~61.88 (in Vero E6 cells)[4]

Logic and Interconnectivity: A Self-Validating Experimental Design

The strength of this guide lies in the logical flow and the interconnectedness of the experimental stages.

Figure 2. Logical flow of the cross-validation process for N1-β-D-Glucopyranosylamino-guanidine HNO₃.

The synthesis and characterization phases provide a well-defined and pure starting material, which is a prerequisite for obtaining reliable biological data. The subsequent antimicrobial and antiviral assays provide the core performance metrics (MIC and IC₅₀ values). Finally, these data points are contextualized through a direct comparison with established alternatives, allowing for an objective assessment of the compound's potential.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the cross-validation of N1-β-D-Glucopyranosylamino-guanidine HNO₃. By following this structured approach, researchers can generate high-quality, reproducible data that will be crucial for determining the future trajectory of this promising compound in drug discovery and development.

The results of these experiments will not only define the potential of N1-β-D-Glucopyranosylamino-guanidine HNO₃ as a therapeutic agent but will also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry. Positive outcomes would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile.

References

  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Charles River Laboratories. (n.d.). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential. [Link]

  • MDPI. (2024). How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses?. [Link]

  • BMC. (2018). Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Guanidine-Based Glycation Inhibitors: A Case Study Framework for N1-β-D-Glucopyranosylamino-guanidine HNO₃

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel aminoguanidine derivatives, using the structurally intriguing molecule N1-β-D-Glucopyranosylamino-guanidine HNO₃ as a focal point. Given the limited direct research on this specific compound, we will leverage the extensive data available for its parent molecule, aminoguanidine, to establish robust protocols and predictive insights. This document is intended for researchers, medicinal chemists, and drug development professionals investigating new therapeutic agents for diabetes and its complications.

Introduction: The Challenge of Advanced Glycation End-Products (AGEs) in Diabetes

Chronic hyperglycemia in diabetes mellitus leads to the non-enzymatic glycation of proteins and lipids, a process that culminates in the formation of a heterogeneous group of molecules known as Advanced Glycation End-Products (AGEs). The accumulation of AGEs is a primary driver of diabetic complications, including nephropathy, retinopathy, and cardiovascular disease.[1][2][3][4] Aminoguanidine emerged as a prototypical inhibitor of AGE formation by trapping reactive dicarbonyl species, which are key intermediates in the glycation cascade.[5][6] However, clinical development of aminoguanidine was halted due to safety concerns and a lack of efficacy, prompting the exploration of new derivatives with improved therapeutic profiles.

N1-β-D-Glucopyranosylamino-guanidine HNO₃ (Molecular Formula: C₇H₁₆N₄O₅·HNO₃) represents one such next-generation approach.[7] Its structure combines the reactive guanidine core of aminoguanidine with a glucose moiety. This design may enhance solubility, alter cellular uptake via glucose transporters, or modulate the compound's reactivity and specificity. The nitrate salt form also suggests a potential interplay with nitric oxide (NO) signaling pathways, a critical element in vascular health.[8][9]

This guide will delineate the essential in vitro and in vivo methodologies required to build a complete efficacy profile for such a compound, comparing the expected outcomes with the established performance of aminoguanidine.

Part 1: Foundational In Vitro Efficacy Assessment

In vitro assays are the first critical step to validate the hypothesized mechanism of action and establish a baseline for safety and potency. They offer a controlled environment to dissect the molecular interactions of the test compound.

Core Hypothesis: Mechanism of Action

The primary hypothesis is that N1-β-D-Glucopyranosylamino-guanidine HNO₃ acts as an anti-glycation agent. A secondary hypothesis involves the modulation of nitric oxide synthase (NOS) activity, a known target of guanidine compounds.[10][11]

cluster_glycation Glycation Pathway cluster_intervention Therapeutic Intervention Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base + Protein Protein Protein Amadori Amadori Product Schiff_Base->Amadori dicarbonyls Reactive Dicarbonyls (e.g., MGO) Amadori->dicarbonyls AGEs Advanced Glycation End-Products (AGEs) dicarbonyls->AGEs + Protein Diabetic_Complications Diabetic Complications (Nephropathy, Retinopathy) AGEs->Diabetic_Complications Causes Test_Compound N1-β-D-Glucopyranosylamino- guanidine HNO₃ Test_Compound->dicarbonyls Traps/Scavenges

Caption: Hypothesized mechanism of N1-β-D-Glucopyranosylamino-guanidine HNO₃ in inhibiting AGE formation.

Experimental Protocol 1: In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This widely used model simulates non-enzymatic protein glycation and is the gold standard for screening potential AGE inhibitors.[1][2]

Objective: To quantify the ability of N1-β-D-Glucopyranosylamino-guanidine HNO₃ to inhibit the formation of fluorescent AGEs.

Methodology:

  • Preparation of Solutions:

    • Bovine Serum Albumin (BSA) solution: 10 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Glucose solution: 0.5 M in phosphate buffer.

    • Test Compound: Prepare a stock solution of N1-β-D-Glucopyranosylamino-guanidine HNO₃ and serially dilute to desired concentrations (e.g., 10 µM to 10 mM).

    • Positive Control: Aminoguanidine at the same concentration range.

  • Incubation:

    • In a 96-well plate, combine 50 µL of BSA solution, 50 µL of glucose solution, and 50 µL of the test compound or control solution.

    • Seal the plate and incubate at 37°C for 7 days. A negative control well should contain BSA and buffer only.

  • Measurement:

    • After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100

Experimental Protocol 2: Cytotoxicity Assessment (MTT Assay)

Before proceeding to in vivo studies, it is crucial to determine the compound's toxicity profile at the cellular level.

Objective: To assess the cytotoxicity of N1-β-D-Glucopyranosylamino-guanidine HNO₃ in a relevant cell line, such as J774 macrophages or renal cells.[1][2]

Methodology:

  • Cell Culture: Seed J774 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 µM to 1 mM). Include a vehicle control (medium only) and a positive control for toxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Comparative In Vitro Data Summary
ParameterAminoguanidine (Reference)N1-β-D-Glucopyranosylamino-guanidine HNO₃ (Expected Outcome)Rationale for Expectation
AGE Inhibition (IC₅₀) ~1-5 mM[10]Potentially lower or similar IC₅₀The glucose moiety might enhance cellular uptake or interaction with glycated proteins, potentially increasing potency.
Cytotoxicity (IC₅₀) >10 mM in most cell lines[1]Potentially higher IC₅₀ (less toxic)Conjugation of active molecules can sometimes reduce non-specific toxicity.[5]
NOS Inhibition Preferential for iNOS over eNOS[12]Unknown; requires testingThe bulky glucose group may alter binding affinity to NOS isoforms, potentially increasing selectivity or reducing off-target effects.

Part 2: Preclinical In Vivo Efficacy Evaluation

In vivo studies are indispensable for understanding how a compound behaves in a complex biological system, providing data on its pharmacokinetics, safety, and true therapeutic efficacy.

Experimental Workflow: From Acute Toxicity to Chronic Efficacy

G A Acute Toxicity Study (Wistar Rats) B Animal Model Induction (Streptozotocin-induced Diabetes) A->B Determine Safe Dose C Chronic Treatment Period (e.g., 8-32 weeks) B->C Administer Test Compound D Biochemical Analysis C->D Collect Blood & Tissue E Histopathological Analysis C->E Collect Organs (Kidney, Heart) F Efficacy & Safety Assessment D->F E->F

Sources

structure-activity relationship of N1-b-D-Glucopyranosylamino-guanidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The N1-β-D-Glucopyranosylamino-guanidine (GAG) class represents a specialized intersection of carbohydrate chemistry and guanidine pharmacophores. These compounds are primarily investigated for their dual potential in diabetes management : as inhibitors of Advanced Glycation End-products (AGEs) and as site-specific ligands for glucose-processing enzymes like Glycogen Phosphorylase (GP).

This guide objectively compares the structural variants of GAGs, analyzing how modifications to the sugar (glycone) and guanidine (aglycone) moieties dictate their therapeutic efficacy.

Executive Summary: The Therapeutic Proposition

  • Target Audience: Medicinal Chemists, Diabetologists.

  • Core Mechanism: The molecule combines a glucose transporter (GLUT) recognition element (the sugar) with a reactive nucleophile (the guanidine/hydrazine group). This design aims to deliver the AGE-inhibiting power of aminoguanidine directly to tissues with high glucose uptake (e.g., kidneys, retina), reducing systemic toxicity.

  • Key Finding: While the free N1-glucosyl-guanidine acts as a potent AGE inhibitor, rigidification of the guanidine into heterocyclic systems (e.g., pyrazoles) drastically alters activity—often abolishing enzymatic inhibition (GP) while retaining some antiglycative potential.

Mechanistic Foundation

The therapeutic logic relies on two competing pathways. The guide below visualizes how GAG analogs intervene in the Maillard reaction (AGE formation) versus their binding affinity for Glycogen Phosphorylase.

Pathway Diagram: Dual Mechanism of Action

GAG_Mechanism Glucose Intracellular Glucose Schiff Schiff Base (Reversible) Glucose->Schiff + Protein Protein Tissue Proteins (Lys/Arg residues) Protein->Schiff Amadori Amadori Product Schiff->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation/Cross-linking GAG N1-β-D-Glucopyranosyl amino-guanidine GAG->Schiff Traps Carbonyls (Inhibits AGEs) GP_Enzyme Glycogen Phosphorylase (Glycogenolysis) GAG->GP_Enzyme Binds Catalytic Site (Inhibits Glucose Release)

Caption: GAG analogs function as "carbonyl traps" to prevent protein cross-linking (AGEs) and competitively bind glucose-processing enzymes.

Comparative Structure-Activity Relationship (SAR)

The SAR of GAG analogs is defined by the flexibility of the guanidine tail and the stereochemistry of the sugar.

Table 1: Comparative Efficacy of GAG Analogs
Analog ClassStructural ModificationGP Inhibition (

)
AGE InhibitionKey SAR Insight
Parent (GAG) N1-β-D-Glucose + Free GuanidineLow AffinityHigh Flexible guanidine acts as a "super-nucleophile" to trap dicarbonyls.
Pyrazole-Guanidine Guanidine cyclized into pyrazole ringInactive (>625 µM)ModerateRigidification prevents critical H-bonding with His377 in the GP active site [1].
Amino-Pyrazole Guanidine replaced by AmineModerate (565 µM)LowThe smaller amino group fits the GP catalytic pocket better than the bulky guanidine [1].
Galactose Analog C4-Epimer (Galactose)InactiveHighSugar stereochemistry is critical for enzyme recognition (GP) but less relevant for chemical AGE scavenging.
Detailed Analysis
  • The "Steric Clash" in Enzymatic Inhibition: Research indicates that while glucose analogs generally bind well to the catalytic site of Glycogen Phosphorylase (GP), the introduction of a guanidine group often destroys this activity. Specifically, in pyrazole-based scaffolds, the guanidine group creates a steric clash and unfavorable entropy loss, preventing the necessary stabilization of the enzyme's inactive state. In contrast, the smaller amino analog (

    
    ) allows for better accommodation [1].
    
  • The "Scavenger" Effect in AGE Inhibition: For non-enzymatic glycation, the nucleophilicity of the hydrazine/guanidine moiety is paramount. The parent GAG molecule retains the high reactivity of aminoguanidine but benefits from the glucose moiety, which potentially increases uptake in hyperglycemic cells via GLUT transporters, a phenomenon known as "warhead delivery."

Experimental Protocols

To validate these SAR findings, the following protocols are standard in the field.

A. Synthesis of N1-β-D-Glucopyranosylamino-guanidine

Rationale: Direct coupling of glucosyl amines with guanidinylation agents.

  • Starting Material: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl amine.

  • Coupling: React with N,N′-di-Boc-1H-pyrazole-1-carboxamidine (1.2 equiv) in dry DMF.

    • Note: This reagent is preferred over cyanamide for better yield and milder conditions.

  • Deprotection:

    • Boc Removal: Treat with TFA/DCM (1:1) for 2 hours.

    • Deacetylation: Zemplén transesterification (NaOMe/MeOH, pH 9) for 12 hours.

  • Purification: Cation-exchange chromatography (Dowex 50W) eluting with 0.5M

    
    .
    
B. In Vitro AGE Inhibition Assay (BSA-Glucose Model)

Rationale: Measures the ability of the analog to prevent fluorescent cross-link formation.

  • Preparation: Incubate Bovine Serum Albumin (BSA, 10 mg/mL) with D-glucose (0.5 M) in phosphate buffer (0.1 M, pH 7.4).

  • Treatment: Add GAG analog at varying concentrations (0.1 – 10 mM). Include Aminoguanidine as a positive control.

  • Incubation: Seal and incubate at 37°C for 7 days in the dark.

  • Readout: Measure fluorescence intensity (Ex: 370 nm / Em: 440 nm).

  • Calculation:

    
    
    

Workflow: Validation Pipeline

Validation_Flow cluster_Testing Biological Evaluation Design Ligand Design (Glucosyl-Guanidine) Synth Synthesis (Zemplén Deprotection) Design->Synth Enzyme GP Inhibition Assay (Kinetic) Synth->Enzyme AGE AGE Fluorescence (BSA-Glucose) Synth->AGE Decision Lead Optimization Enzyme->Decision IC50 Data AGE->Decision % Inhibition

Caption: Integrated workflow for synthesizing and validating GAG analogs against dual diabetic targets.

References

  • Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential. Source: Molecules (MDPI), 2023. Summary: Establishes the negative SAR for guanidine-pyrazole analogs against GP, highlighting the steric clash in the active site.

  • Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. Source: Biomedicine & Pharmacotherapy (via PMC). Summary: Provides the foundational protocol for aminoguanidine-based AGE inhibition assays.

  • Structure-activity relationships for degradation reaction of 1-beta-O-acyl glucuronides. Source: Chemical Research in Toxicology.[1] Summary: Discusses the reactivity of glucosyl-linked electrophiles, relevant for understanding the stability of GAG analogs.

Sources

A Guide to Ensuring Experimental Reproducibility with Novel Guanidinylated Glycosides: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is both a frontier of innovation and a challenge to methodological rigor. This guide addresses the critical issue of experimental reproducibility, using the structural class of guanidinylated glycosides as a focal point. While specific data for niche compounds like N1-b-D-Glucopyranosylamino-guanidine HNO3 are not widely published, the principles and protocols outlined here provide a robust framework for researchers to establish reproducible and comparable datasets for any novel compound within this class.

Our focus will be on establishing a self-validating experimental system. This guide is not a mere recitation of steps but a deep dive into the causality of experimental design, ensuring that the data you generate is not only accurate but also verifiable and comparable to alternative compounds or treatment modalities.

The Cornerstone of Reproducibility: Comprehensive Physicochemical Characterization

Before any biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. This is a non-negotiable prerequisite for reproducible research. Any ambiguity in the sample's composition will inevitably lead to variability in experimental outcomes.

Experimental Protocol: Full Characterization of a Novel Guanidinylated Glycoside
  • Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the covalent structure of the synthesized molecule.

    • Procedure:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra. The proton spectrum should show the characteristic signals for the glucopyranosyl ring protons and the guanidinium group protons.

      • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon connectivities, respectively.

    • Rationale: NMR is the gold standard for structural elucidation of organic molecules in solution. It provides unambiguous evidence of the atomic arrangement and is essential for confirming the identity of the target compound.

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound and quantify any impurities.

    • Procedure:

      • Develop a suitable HPLC method, typically a reverse-phase method using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the polar and basic guanidinium group.

      • Inject a known concentration of the compound and analyze the chromatogram at a suitable wavelength (e.g., 210-230 nm).

      • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Rationale: HPLC provides a quantitative measure of purity. A purity level of >95% is generally required for biological assays to ensure that the observed effects are attributable to the compound of interest and not to impurities.

  • Mass Verification by Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure:

      • Prepare a dilute solution of the compound in a suitable solvent.

      • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

      • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Rationale: High-resolution mass spectrometry can confirm the elemental composition of the molecule, providing further confidence in its identity.

Data Summary: Physicochemical Properties
ParameterMethodSpecification
Structure¹H, ¹³C, 2D NMRConsistent with proposed structure
PurityHPLC≥ 95%
IdentityHRMS (ESI-TOF)[M+H]⁺ within 5 ppm of calculated

Comparative Biological Evaluation: An Enzyme Inhibition Assay Framework

To illustrate the process of generating reproducible and comparative biological data, we will use a hypothetical scenario where a novel guanidinylated glycoside is evaluated as an inhibitor of an enzyme, such as a glycosidase or a kinase, and compared against a known inhibitor.

Experimental Workflow: Enzyme Inhibition Assay

This workflow is designed to be self-validating by including appropriate controls and replicates.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Control Inhibitor) Assay_Plate Assay Plate Setup (384-well plate) Compound_Prep->Assay_Plate Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Assay_Plate Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction: Add Substrate Substrate_Prep->Reaction_Start Incubation_1 Pre-incubation: Enzyme + Inhibitor Assay_Plate->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Kinetic Read: Measure Product Formation Reaction_Start->Incubation_2 Raw_Data Raw Data (Absorbance/Fluorescence) Incubation_2->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Comparison Compare IC50 Values IC50_Curve->Comparison

Caption: Workflow for a comparative enzyme inhibition assay.

Detailed Protocol: Measuring IC₅₀
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and the reference inhibitor in an appropriate buffer (e.g., Tris-HCl with 0.01% Triton X-100).

    • Prepare serial dilutions of the inhibitors to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Prepare the enzyme and substrate solutions at concentrations optimized for the assay.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of enzyme solution to each well.

    • Add 2 µL of the inhibitor dilutions to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Measure the product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Presentation

The results of such an experiment should be presented in a clear, tabular format to facilitate comparison.

CompoundIC₅₀ (µM) ± SD (n=3)Hill Slope
Test Compound15.2 ± 1.81.10.992
Reference Inhibitor5.8 ± 0.71.00.995

This table not only presents the key performance metric (IC₅₀) but also includes measures of experimental variability (Standard Deviation) and the quality of the curve fit (R²), which are crucial for assessing the reproducibility and reliability of the data.

Mechanistic Insights: A Hypothetical Signaling Pathway

To understand why a compound elicits a particular biological response, it is often necessary to investigate its mechanism of action. Guanidinium-containing compounds, such as the well-known anti-diabetic drug metformin, are known to modulate cellular energy metabolism, often through the activation of AMP-activated protein kinase (AMPK).

Below is a diagram illustrating a plausible signaling pathway for a guanidinylated glycoside that acts as an AMPK activator.

G cluster_cell Cellular Environment Compound Guanidinylated Glycoside Mitochondria Mitochondrial Complex I Compound->Mitochondria Inhibition Membrane Cell Membrane AMPK AMPK Mitochondria->AMPK ↑ AMP/ATP Ratio ACC ACC AMPK->ACC Phosphorylation (Inhibition) Downstream Downstream Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream Activation

Caption: Hypothetical mechanism of action for a guanidinylated glycoside via AMPK activation.

This diagram provides a clear visual hypothesis for the compound's mechanism, which can then be tested experimentally, for example, by measuring changes in the AMP/ATP ratio or by western blotting for phosphorylated ACC, a downstream target of AMPK.

Conclusion: A Commitment to Rigor

The reproducibility of experimental findings is the bedrock of scientific progress. For novel compounds like N1-b-D-Glucopyranosylamino-guanidine HNO3 and other guanidinylated glycosides, a systematic and rigorous approach to characterization and biological evaluation is paramount. By adhering to the principles of thorough physicochemical analysis, employing self-validating assay designs, and clearly presenting comparative data, researchers can ensure that their work is both credible and contributes meaningfully to the advancement of science. This guide provides a template for such an approach, emphasizing that the "how" of an experiment is just as important as the "what."

References

  • U.S. Food and Drug Administration. (2023). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577–1585. [Link]

  • Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science, 122(6), 253–270. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1-b-D-Glucopyranosylamino-guanidine HNO3

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed, authoritative framework for the proper disposal of N1-b-D-Glucopyranosylamino-guanidine HNO3, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene practices.

Hazard Identification and Risk Assessment

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a complex molecule for which specific, comprehensive safety data may not be readily available. Therefore, a risk assessment must be conducted by evaluating its constituent chemical groups: the guanidine moiety, the glucose-derived portion, and the nitrate salt.

  • Guanidine Group: Guanidine and its salts, such as guanidine hydrochloride, are known to be harmful if swallowed and can cause serious skin and eye irritation.[1][2]

  • Nitrate (HNO3) Salt: The presence of the nitrate group classifies this compound as an oxidizer.[3] Oxidizers can intensify fires and may react violently with combustible or reducing agents.[4] They are also often harmful to aquatic life.

  • Glucopyranosylamino Group: While the sugar moiety itself is generally low-hazard, its presence does not mitigate the risks posed by the guanidinium and nitrate components.

Given these components, N1-b-D-Glucopyranosylamino-guanidine HNO3 must be treated as a hazardous waste . It should never be disposed of down the drain or in regular trash.[5][6][7]

Summary of Potential Hazards
ComponentAssociated HazardsRegulatory Consideration
Guanidine Harmful if swallowed, Skin/Eye IrritantToxic Waste
Nitrate (HNO3) Oxidizer, May intensify fire, Environmental HazardReactive/Oxidizing Waste
Overall Compound Potential for multiple hazard classificationsMust be managed as regulated hazardous chemical waste.[7][8]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety during handling and disposal, strict adherence to PPE and engineering controls is mandatory, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for general laboratory use). Gloves should be disposed of as contaminated solid waste immediately after handling the chemical.[12]

    • Body Protection: A standard laboratory coat must be worn.

  • Engineering Controls:

    • Ventilation: All handling of solid N1-b-D-Glucopyranosylamino-guanidine HNO3 should be conducted in a certified chemical fume hood to prevent inhalation of fine dust.[12]

    • Safety Equipment: An eyewash station and safety shower must be readily accessible.[1]

Waste Segregation and Containerization Protocol

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.[13][14]

Step-by-Step Segregation and Storage:
  • Identify Incompatibles: As an oxidizing nitrate compound, this waste must be segregated from all flammable and combustible materials (e.g., organic solvents), strong acids, and reducing agents.[14][15]

  • Select Appropriate Containers:

    • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition with a secure, leak-proof lid.[7][16]

    • If possible, use the original manufacturer's container for disposal.[5][17] If this is not feasible, use a dedicated hazardous waste container.

    • Never use food-grade containers for hazardous waste.[14]

  • Labeling: All waste containers must be labeled clearly and accurately from the moment the first drop of waste is added.[5][12][16] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "N1-b-D-Glucopyranosylamino-guanidine HNO3". Chemical formulas or abbreviations are not acceptable.[6][16]

    • A clear statement of the associated hazards (e.g., "Oxidizer," "Toxic," "Irritant").

    • The date of waste generation.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][13][14]

    • Keep waste containers closed at all times, except when adding waste.[5][16]

    • Utilize secondary containment, such as a plastic tub, for all liquid waste containers to contain potential leaks or spills.[5][13]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for N1-b-D-Glucopyranosylamino-guanidine HNO3 A Identify Waste (Solid or Aqueous) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatibles (Flammables, Reducing Agents) B->C D Select Compatible Container (HDPE, Secure Lid) C->D E Label Container Correctly 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Store in Designated SAA with Secondary Containment E->F G Arrange for Pickup (Contact EHS/Certified Contractor) F->G H Maintain Disposal Records G->H

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。